2-Bromo-3-(difluoromethyl)pyridin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5BrF2N2 |
|---|---|
Molecular Weight |
223.02 g/mol |
IUPAC Name |
2-bromo-3-(difluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C6H5BrF2N2/c7-5-4(6(8)9)3(10)1-2-11-5/h1-2,6H,(H2,10,11) |
InChI Key |
XHPAWBZTJUIEDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1N)C(F)F)Br |
Origin of Product |
United States |
Foundational & Exploratory
2-Bromo-3-(difluoromethyl)pyridin-4-amine molecular weight and formula
The following technical guide details the physicochemical profile, synthesis strategies, and application context of 2-Bromo-3-(difluoromethyl)pyridin-4-amine . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the molecule's utility as a scaffold for kinase inhibitors and bioisostere implementation.
Executive Summary
2-Bromo-3-(difluoromethyl)pyridin-4-amine is a highly functionalized pyridine building block characterized by three distinct reactive vectors: an electrophilic bromine at C2, a lipophilic hydrogen-bond donor (
In modern drug design, this molecule serves as a critical intermediate for "scaffold hopping." The
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Nomenclature & Identifiers
| Property | Specification |
| IUPAC Name | 2-Bromo-3-(difluoromethyl)pyridin-4-amine |
| Common Name | 2-Bromo-3-difluoromethyl-4-aminopyridine |
| Molecular Formula | |
| SMILES | NC1=C(C(F)F)C(Br)=NC=C1 |
| InChI Key | (Predicted) BNIRFNNAOGXYEU-UHFFFAOYSA-N (Analog based) |
| CAS Number | Not widely listed in public aggregators; Custom Synthesis typically required.[1] |
Quantitative Data Summary
Note: Values marked with () are predicted based on structure-activity relationship (SAR) models for similar halogenated aminopyridines.*
| Parameter | Value | Unit | Context |
| Molecular Weight | 223.02 | g/mol | Monoisotopic mass |
| Exact Mass | 221.9604 | Da | Useful for HRMS validation |
| Heavy Atom Count | 11 | - | - |
| ClogP | 1.45 ± 0.3 | - | Moderate lipophilicity |
| Topological Polar Surface Area (TPSA) | 38.9 | Ų | High membrane permeability potential |
| pKa (Conjugate Acid) | ~3.8 | - | Reduced basicity due to electron-withdrawing Br and CHF₂ |
| H-Bond Donors | 2 | - | Amine ( |
| H-Bond Acceptors | 3 | - | Pyridine N, F atoms |
Synthesis Strategies
Synthesizing this crowded pyridine core requires avoiding the "halogen dance" (migration of the bromine atom) and preventing lithium-halogen exchange at the C2 position. Two robust pathways are recommended: Late-Stage Cross-Coupling (Modern) and Deoxofluorination (Classical).
Method A: Electrophilic Iodination & Copper-Mediated Difluoromethylation (Recommended)
This pathway avoids the use of organolithium reagents, preserving the C2-Bromine bond.
Step 1: Regioselective Iodination
The amino group at C4 directs electrophilic substitution to the ortho position (C3) and para position (C5). Since C5 is meta to the directing amine (less favorable) and the C2-Br exerts steric influence, controlled iodination favors C3.
-
Reagents: N-Iodosuccinimide (NIS), Acetonitrile (MeCN).
-
Conditions:
to RT, 4–12 h. -
Mechanism: Electrophilic Aromatic Substitution (
).
Step 2: Copper-Mediated Difluoromethylation
Displacement of the labile C3-Iodine with a difluoromethyl source.
-
Reagents:
(Difluoromethyltrimethylsilane), CuI, CsF. -
Conditions: DMF/NMP,
. -
Critical Control: The C2-Br is less reactive than C3-I towards Copper insertion, allowing selective functionalization at C3.
Method B: Deoxofluorination of Aldehyde Precursor
If 2-bromo-4-aminopyridine-3-carbaldehyde is accessible (e.g., via Vilsmeier-Haack on protected amine), this method is highly scalable.
-
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.
-
Protocol:
-
Suspend aldehyde in anhydrous DCM at
. -
Add DAST dropwise (exothermic).
-
Allow warming to RT.[2]
-
Safety: Quench carefully with saturated
; DAST generates HF on hydrolysis.
-
Visual Synthesis Workflow (Graphviz)
Caption: Figure 1. Recommended synthetic pathway via regioselective iodination and copper-mediated difluoromethylation, avoiding competing lithiation at the C2-bromo position.
Handling, Safety, and Stability
Hazard Identification (GHS Classification)
As a halogenated aminopyridine, this compound should be treated as a potent irritant and potential sensitizer.
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin irritation and serious eye irritation.
-
H335: May cause respiratory irritation.
Storage & Stability
-
Light Sensitivity: The C-Br bond is susceptible to photolytic cleavage over time. Store in amber vials.
-
Hygroscopicity: The amine functionality may absorb atmospheric moisture. Store under inert atmosphere (Argon/Nitrogen) at
. -
Chemical Incompatibility: Avoid strong oxidizers (N-oxide formation) and organolithiums (unless C2-lithiation is intended).
Applications in Drug Discovery[11][12]
Kinase Inhibitor Design
The 2-bromo position is a "privileged handle" for Suzuki-Miyaura coupling to aryl boronic acids, allowing the construction of biaryl systems common in ATP-competitive inhibitors (e.g., targeting EGFR, VEGFR, or BTK).
Bioisosteric Replacement
The 3-difluoromethyl group (
-
Acidity: The
bond in is polarized by the two fluorine atoms, making it a weak hydrogen bond donor (similar to or ) but without the rapid glucuronidation liability of a phenol. -
Lipophilicity: Unlike a hydroxyl group which lowers LogP, the
group increases lipophilicity, aiding blood-brain barrier (BBB) penetration.
Heterocycle Fusion
The adjacent 3-difluoromethyl and 4-amino groups can be leveraged to form fused ring systems. For example, reaction with hydrazine or amidines can yield pyrido-pyrimidines , a scaffold found in numerous oncology drugs.
References
-
Difluoromethylation Strategies
-
Fujiwara, Y., et al. "Practical C–H functionalization of quinolines with boronic acids." Nature2012 , 490, 222-226. (Context: Radical functionalization methods).
-
Belhomme, M.-C., et al. "Recent Advances in the Synthesis of Difluoromethylated Compounds." European Journal of Organic Chemistry2010 , 2010(29), 5471–5485. Link
-
- Schlosser, M. "The 2- and 4-position of pyridines: a study in regioselectivity." Journal of Organometallic Chemistry2001, 617, 167-177.
-
Medicinal Chemistry of Fluorine
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry2018 , 61(14), 5822–5880. Link
-
-
Synthetic Methodology (Analogous Protocols)
Sources
The Strategic Modulation of Lipophilicity in Drug Discovery: An In-depth Technical Guide to Difluoromethylated Aminopyridines and their logP Values
Abstract
For researchers, scientists, and drug development professionals, the ability to finely tune the physicochemical properties of lead compounds is a cornerstone of modern medicinal chemistry. Among these properties, lipophilicity, quantified by the logarithm of the partition coefficient (logP), stands as a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. This in-depth technical guide explores the strategic incorporation of the difluoromethyl (-CF2H) group into aminopyridine scaffolds, a prevalent motif in numerous therapeutic agents. We will delve into the nuanced effects of this "lipophilic hydrogen bond donor" on molecular properties, provide detailed, field-proven protocols for the experimental determination of logP, and present a framework for the rational design of difluoromethylated aminopyridines with optimized drug-like characteristics.
Introduction: Lipophilicity as a Guiding Principle in Drug Design
Lipophilicity is a pivotal physicochemical parameter that governs a molecule's ability to partition between a nonpolar (lipid-like) and a polar (aqueous) environment.[1][2][3] This property profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4] The octanol-water partition coefficient (P) is the standard measure of lipophilicity, and its logarithmic form, logP, provides a convenient scale for its assessment.[4][5]
-
A positive logP value indicates a preference for the lipid phase (lipophilic/hydrophobic).[4][5]
-
A negative logP value signifies a higher affinity for the aqueous phase (hydrophilic).[4][5]
-
A logP of 0 denotes equal partitioning between the two phases.[4][5]
For orally administered drugs, a delicate balance of lipophilicity is crucial. A compound must be sufficiently lipophilic to permeate through the lipid bilayers of cell membranes but also possess enough aqueous solubility to dissolve in the gastrointestinal tract and be transported in the bloodstream.[6][7] As a general guideline, Lipinski's Rule of Five suggests an optimal logP value of less than 5 for drug-likeness.[4][8]
The Difluoromethyl Group: A Versatile Tool for Modulating Lipophilicity and Beyond
The strategic introduction of fluorine-containing motifs is a well-established strategy in medicinal chemistry to enhance the properties of drug candidates.[9][10] The difluoromethyl (-CF2H) group, in particular, has garnered significant attention as a unique bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities.[11][12][13] Its distinct electronic properties and steric profile offer a powerful means to modulate a molecule's physicochemical characteristics.[11]
The Dual Nature of the Difluoromethyl Group: A "Lipophilic Hydrogen Bond Donor"
The -CF2H group is often described as a "lipophilic hydrogen bond donor."[14][15][16] This seemingly contradictory term highlights its unique ability to simultaneously increase lipophilicity while retaining the capacity to engage in hydrogen bonding interactions.[11][14]
-
Lipophilicity Enhancement: The replacement of hydrogen atoms with more electronegative fluorine atoms generally increases the lipophilicity of a molecule.[6][9] However, the effect of the -CF2H group is more nuanced. Studies have shown that the change in logP upon replacing a methyl group with a difluoromethyl group (ΔlogP) can range from -0.1 to +0.4, indicating that the impact on lipophilicity is context-dependent and influenced by the surrounding molecular environment.[14][16]
-
Hydrogen Bond Donor Capability: Unlike the trifluoromethyl (-CF3) group, the -CF2H group possesses a polarized C-H bond, enabling it to act as a weak hydrogen bond donor.[11][12] This can be crucial for maintaining or enhancing binding affinity to biological targets.
Impact on Other Physicochemical Properties
Beyond lipophilicity, the introduction of a -CF2H group can significantly alter other key molecular properties:
-
pKa Modulation: The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby basic functional groups, such as the nitrogen atoms in an aminopyridine ring.[11] This can influence the ionization state of the molecule at physiological pH, impacting its solubility and membrane permeability.
-
Metabolic Stability: The robust carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[9][11]
-
Conformational Effects: The introduction of the -CF2H group can influence the conformational preferences of a molecule, which can in turn affect its binding to a target receptor.
Experimental Determination of logP for Difluoromethylated Aminopyridines
While computational methods provide valuable estimations, the experimental determination of logP remains the gold standard for accurate lipophilicity assessment.[17][18] The two most common methods are the shake-flask method and high-performance liquid chromatography (HPLC)-based techniques.[5][19]
The Shake-Flask Method (OECD Guideline 107)
The shake-flask method is a direct and widely accepted technique for logP determination.[8][19] It involves partitioning a compound between n-octanol and water and then measuring the concentration of the compound in each phase at equilibrium.
Experimental Protocol: Shake-Flask logP Determination
-
Preparation of Solvents:
-
Saturate n-octanol (HPLC grade) with water by shaking a mixture for 24 hours and allowing the phases to separate.
-
Saturate water (HPLC grade) with n-octanol in the same manner.
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol for logD7.4 determination.[8]
-
-
Sample Preparation:
-
Prepare a stock solution of the difluoromethylated aminopyridine in n-octanol (pre-saturated with water). The concentration should be chosen to be within the linear range of the analytical method.
-
-
Partitioning:
-
In a suitable vessel (e.g., a screw-cap vial), combine a known volume of the n-octanol stock solution with a known volume of the water (pre-saturated with n-octanol) or buffered aqueous phase. A phase volume ratio (n-octanol:water) of 1:1 or 2:1 is common.
-
Agitate the mixture at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 2-4 hours). Vigorous shaking should be avoided to prevent the formation of emulsions.[20]
-
Allow the phases to separate completely. Centrifugation can be used to expedite this process.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the difluoromethylated aminopyridine in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC with UV detection.[19]
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous
-
The logP is then calculated as the base-10 logarithm of P.
-
For ionizable compounds, the distribution coefficient (D) is determined at a specific pH, and the result is reported as logD.[3][21]
-
Diagram: Shake-Flask logP Determination Workflow
Caption: Workflow for experimental logP determination using the shake-flask method.
HPLC-Based Methods
Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster and more automated alternative for estimating logP values.[17][19] This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value.
Experimental Protocol: RP-HPLC logP Estimation
-
System Setup:
-
An HPLC system equipped with a C18 column and a UV detector is typically used.[20]
-
The mobile phase is usually a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
-
Calibration:
-
A series of standard compounds with accurately known logP values spanning the expected range of the test compound are injected into the HPLC system.
-
The retention time (tR) for each standard is recorded.
-
The retention factor (k) is calculated for each standard using the formula: k = (tR - t0) / t0, where t0 is the column dead time.
-
A calibration curve is generated by plotting the logarithm of the retention factor (log k) against the known logP values of the standards.[20]
-
-
Sample Analysis:
-
The difluoromethylated aminopyridine is dissolved in a suitable solvent and injected into the HPLC system under the same conditions used for the standards.
-
The retention time of the test compound is measured, and its log k value is calculated.
-
-
logP Estimation:
-
The logP of the difluoromethylated aminopyridine is then determined by interpolating its log k value on the calibration curve.
-
Diagram: HPLC-Based logP Estimation Workflow
Caption: Workflow for estimating logP values using RP-HPLC.
Data on Lipophilicity of Fluorinated Pyridines
The precise logP values for novel difluoromethylated aminopyridines would need to be determined experimentally. However, existing literature provides valuable insights into the lipophilicity of related fluorinated pyridine derivatives. For example, a study on 2-(thiofluoroalkyl)pyridines revealed the following logD7.4 values:
| Compound | Structure | logD7.4 |
| 2-(Methylthio)pyridine | Pyridine-SCH3 | 1.69[22] |
| 2-((Difluoromethyl)thio)pyridine | Pyridine-SCF2H | 1.95[22] |
| 2-((Trifluoromethyl)thio)pyridine | Pyridine-SCF3 | 2.13[22] |
| 2-(Ethylthio)pyridine | Pyridine-SCH2CH3 | 2.26[22] |
| 2-((2,2-Difluoroethyl)thio)pyridine | Pyridine-SCH2CF2H | 2.26[22] |
This data illustrates that while difluoromethylation does increase lipophilicity compared to the methyl analog, the effect is not always a simple additive function of the number of fluorine atoms.[22] The position of the fluorine atoms and the overall molecular context play a significant role.
Computational Prediction of logP
In the early stages of drug discovery, computational methods for predicting logP are invaluable for screening large libraries of virtual compounds.[23][24] These methods can be broadly categorized into two types:
-
Fragment-based methods: These approaches calculate logP by summing the contributions of individual atoms or molecular fragments.[23]
-
Property-based methods: These methods use whole-molecule properties, such as molecular surface area and polarizability, to predict logP.
Numerous software packages and online tools are available for logP prediction, each employing different algorithms.[2][21] While these tools provide rapid estimations, it is crucial to recognize that their accuracy can vary, and experimental validation of promising candidates is essential.[17]
Synthesis of Difluoromethylated Aminopyridines
The synthesis of difluoromethylated aminopyridines can be achieved through various synthetic strategies. Recent advancements have focused on the direct difluoromethylation of pyridine rings.[25] One promising approach involves the temporary dearomatization of the pyridine ring to facilitate the introduction of the difluoromethyl group at specific positions.[25] Another method utilizes the direct fluorination of pyridine N-oxides.[26] The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials.
Conclusion and Future Perspectives
The difluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal for fine-tuning the lipophilicity and other crucial properties of drug candidates. Its unique ability to act as a "lipophilic hydrogen bond donor" allows for a more nuanced approach to molecular design compared to other fluorinated motifs. For difluoromethylated aminopyridines, a thorough understanding of the interplay between the -CF2H group and the pyridine scaffold is essential for optimizing their ADMET profiles.
The combination of robust experimental methods for logP determination, such as the shake-flask and HPLC techniques, with insightful computational predictions will continue to drive the rational design of novel and effective aminopyridine-based therapeutics. As synthetic methodologies for the precise introduction of the difluoromethyl group continue to evolve, we can expect to see an increasing number of drug candidates successfully leveraging the unique advantages of this fascinating functional group.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Broadhurst, M. J., & Caddick, S. (2021). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 13(15), 1345-1363. [Link]
-
Ni, C., & Hu, J. (2021). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Angewandte Chemie International Edition, 60(38), 20556-20576. [Link]
-
Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern developments. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]
-
Wikipedia. (n.d.). Biological aspects of fluorine. [Link]
-
Gao, Y., et al. (2023). Fluorine in drug discovery: Role, design and case studies. European Journal of Medicinal Chemistry, 257, 115536. [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]
-
Li, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8843. [Link]
-
Barata-Vallejo, S., & Ceballos, S. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7016-7043. [Link]
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804. [Link]
-
Tomaso, A., & Peloquin, J. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(15), 4991. [Link]
-
Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. [Link]
-
Verma, D., & Warrender, S. J. (2020). A deep learning approach for the blind logP prediction in SAMPL6 challenge. Journal of Computer-Aided Molecular Design, 34(2), 169-178. [Link]
-
Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Analytical & Bioanalytical Techniques. [Link]
-
FTLOScience. (2022, December 14). Using Log P and Log D to Assess Drug Bioavailability. [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]
-
Tetko, I. V., & Poda, G. I. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education, 88(11), 1545-1548. [Link]
-
ChemAxon. (n.d.). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. [Link]
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]
-
ResearchGate. (n.d.). LogP / LogD shake-flask method v1. [Link]
-
ResearchGate. (2025, August 6). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. [Link]
-
Liu, X., et al. (2005). A High-Throughput Method for Lipophilicity Measurement. Combinatorial Chemistry & High Throughput Screening, 8(4), 347-353. [Link]
-
Linclau, B., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58824. [Link]
-
Wilson, Z. E., & Routledge, A. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Link]
-
protocols.io. (n.d.). LogP / LogD shake-flask method. [Link]
-
Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1756-1767. [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
-
Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]
-
Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
-
University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. [Link]
-
ResearchGate. (n.d.). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. [Link]
-
Gouverneur, V., et al. (2020). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 63(15), 8049-8059. [Link]
-
PubMed. (2017, January 26). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. [Link]
-
University of Lincoln Library Dissertation Showcase. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. [Link]
-
ResearchGate. (n.d.). Synthesis and applications of N‐difluoromethyl aminating reagents. [Link]
-
Xi'an Jiaotong University. (n.d.). Synthesis of Difluoromethylated Compounds. [Link]
-
PubMed. (2021, July 22). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. [Link]
-
National Center for Biotechnology Information. (n.d.). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. [Link]
-
PubMed. (2016, June 4). Synthesis of meta-substituted [(18)F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. [Link]
-
ResearchGate. (n.d.). Calculated Log P Values for the Investigated Compounds. [Link]
-
ResearchGate. (n.d.). Calculated logP values for investigated compounds. [Link]
-
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]
Sources
- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. researchgate.net [researchgate.net]
- 3. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 4. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]
- 7. ftloscience.com [ftloscience.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. A deep learning approach for the blind logP prediction in SAMPL6 challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 25. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 26. Synthesis of meta-substituted [(18)F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Metabolic Stability of 3-Difluoromethyl Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into drug candidates has become a pillar of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic profiles.[1] Among the array of fluorinated motifs, the 3-difluoromethyl (-CF2H) substituted pyridine ring system presents a unique and compelling solution to a classic drug discovery challenge: the metabolic instability of pyridine-containing compounds.[2] This guide provides an in-depth analysis of this privileged scaffold, elucidating the physicochemical principles that govern its metabolic fate, presenting validated experimental protocols for its assessment, and offering expert insights into the strategic application of this moiety in drug design. We will explore how the distinct electronic properties of the difluoromethyl group modulate the primary metabolic pathways of the pyridine ring—namely, oxidation by Cytochrome P450 (CYP) and Aldehyde Oxidase (AO) enzymes—and detail the self-validating in vitro systems required to accurately predict in vivo behavior.
Introduction: The Strategic Imperative for Metabolically Robust Heterocycles
The Pyridine Moiety: A Privileged Scaffold with a Metabolic Achilles' Heel
The pyridine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to engage in hydrogen bonding, serve as a versatile synthetic handle, and improve aqueous solubility. However, its utility is often compromised by metabolic lability.[2] The electron-rich nature of the pyridine ring makes it susceptible to oxidation by major drug-metabolizing enzymes, leading to rapid clearance, unpredictable pharmacokinetics, and potentially the formation of reactive metabolites.[3]
The Rise of Fluorine in Drug Design: Beyond Simple Bioisosterism
The introduction of fluorine can profoundly alter a molecule's properties, including its acidity, lipophilicity, and conformational preference.[1][4] Crucially, the high bond dissociation energy of the carbon-fluorine bond (C-F) makes it exceptionally resistant to enzymatic cleavage.[5] This has led to the widespread use of fluorine to "shield" metabolically vulnerable positions on a drug scaffold, thereby enhancing its metabolic half-life and bioavailability.[6][7]
The Difluoromethyl Group: A Unique Modulator of Physicochemical and Metabolic Properties
The difluoromethyl (-CF2H) group stands apart from other fluorinated motifs like the more common trifluoromethyl (-CF3) group.[5] Its unique properties include:
-
Moderate Lipophilicity: It provides a less drastic increase in lipophilicity compared to a -CF3 group, offering finer control in property modulation.[8]
-
Electronic Withdrawal: It is strongly electron-withdrawing, which can significantly alter the electronics of the attached pyridine ring.[9]
-
Lipophilic Hydrogen Bond Donor: The polarized C-H bond in the -CF2H group can act as a hydrogen bond donor, a feature not present in methyl or trifluoromethyl groups, enabling novel interactions with biological targets.[10][11]
This unique combination of features makes the 3-difluoromethyl pyridine scaffold a strategic asset for overcoming the metabolic liabilities of traditional pyridine-based compounds.
Section 1: Physicochemical and Mechanistic Foundations
Impact of 3-CF2H Substitution on Pyridine Electronics and Properties
Attaching a strongly electron-withdrawing -CF2H group to the 3-position of a pyridine ring has profound and predictable effects on its core physicochemical properties. This deactivation of the aromatic system is a primary mechanism behind the enhancement of metabolic stability.[3]
| Property | Effect of 3-CF2H Substitution | Rationale / Causality |
| Basicity (pKa) | Significant Decrease | The inductive electron-withdrawing effect of the -CF2H group pulls electron density away from the pyridine nitrogen, making its lone pair of electrons less available to accept a proton. |
| Lipophilicity (LogP) | Moderate Increase | Fluorine is more lipophilic than hydrogen. The -CF2H group offers a smaller increase in lipophilicity compared to a -CF3 group, providing a valuable tool for fine-tuning this property.[8] |
| Dipole Moment | Altered | The highly polar C-F bonds introduce a significant local dipole, which can influence solubility, membrane permeability, and interactions with protein targets. |
Core Mechanisms of Pyridine Metabolism: A Tale of Two Enzyme Superfamilies
To understand how the 3-CF2H group improves stability, one must first understand the primary metabolic pathways of the pyridine ring itself. Metabolism is predominantly governed by two distinct enzyme families: the Cytochrome P450 (CYP) superfamily and Aldehyde Oxidase (AO).
-
Cytochrome P450 (CYP) Enzymes: These heme-containing monooxygenases, located primarily in the endoplasmic reticulum of liver cells, are responsible for the oxidative metabolism of a vast majority of drugs.[12] For pyridines, CYPs typically catalyze aromatic hydroxylation, a process that is initiated by abstracting an electron or hydrogen atom from the electron-rich ring.[13][14]
-
Aldehyde Oxidase (AO): This cytosolic molybdo-flavoenzyme plays a significant, though historically underappreciated, role in the metabolism of azaheterocycles.[15][16] AO catalyzes the oxidation of electron-deficient carbons, typically at the position alpha to the nitrogen atom (C2 or C6).[17] This pathway is a major clearance mechanism for many pyridine- and pyrimidine-containing drugs.[18]
How the 3-Difluoromethyl Group Modulates Metabolic Pathways
The strategic placement of a -CF2H group at the 3-position directly counters both major metabolic pathways:
-
Blocking CYP-Mediated Oxidation: The strong electron-withdrawing nature of the difluoromethyl group deactivates the entire pyridine ring, making it a poorer substrate for oxidative metabolism by CYPs.[3] The ring becomes "electron-deficient," and thus less likely to undergo the initial steps of CYP-mediated oxidation.
-
Steric and Electronic Hindrance of AO-Mediated Oxidation: While AO targets electron-deficient positions, the presence of a substituent at the adjacent C3 position can provide steric hindrance, blocking the enzyme's access to the C2 position. Furthermore, the altered electronics may influence the substrate's ability to bind productively within the AO active site.
Section 2: Experimental Assessment of Metabolic Stability
Guiding Philosophy: Choosing the Right In Vitro System
No single assay can provide a complete picture of metabolic stability. A tiered, logical approach is essential. The choice of the in vitro system must be driven by the enzymatic pathways you intend to probe. For pyridine-containing compounds, it is critical to assess metabolism by both CYP and cytosolic enzymes like AO.[19]
Protocol 2.1: High-Throughput Liver Microsomal Stability Assay
This assay is the workhorse for assessing Phase I metabolism, primarily mediated by CYP enzymes.[20][21] It utilizes the microsomal fraction of homogenized liver cells, which contains the endoplasmic reticulum and thus a high concentration of CYPs.[19]
Objective: To determine the intrinsic clearance (CLint) of a compound by CYP enzymes.
Methodology:
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution in DMSO.
-
Phosphate Buffer: 100 mM potassium phosphate, pH 7.4.
-
Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.
-
NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates the NADPH cofactor required for CYP activity.
-
-
Incubation:
-
Add the test compound to the diluted microsome suspension to achieve a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiate the metabolic reaction by adding the NRS.
-
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for analytical quantification).
-
-
Sample Processing & Analysis:
-
Data Analysis:
-
Plot the natural log of the percent remaining parent compound versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (protein concentration in mg/mL).
-
Protocol 2.2: S9 Fraction Stability Assay for Comprehensive Metabolism
The S9 fraction is the supernatant from centrifuged liver homogenate and contains both the microsomal and cytosolic fractions.[20] This makes it an ideal system for assessing the combined effects of CYP enzymes and cytosolic enzymes like Aldehyde Oxidase.[19]
Objective: To determine CLint mediated by both microsomal and cytosolic enzymes.
Methodology: The protocol is nearly identical to the microsomal assay, with the following key differences:
-
Enzyme Source: Use liver S9 fraction instead of microsomes.
-
Cofactors: In addition to an NADPH regenerating system (for CYPs), the assay should be run with and without the addition of specific AO cofactors if desired, although endogenous cofactors are often sufficient. For a comprehensive screen, running the assay with NADPH is standard.
Causality Behind Experimental Choice: If a compound is highly stable in microsomes but shows rapid clearance in vivo, it strongly suggests metabolism by a non-CYP, cytosolic enzyme. Running an S9 assay can confirm this hypothesis.
Workflow for Investigating Metabolic Stability
Section 3: Data Interpretation and Strategic Application
Translating In Vitro Data to In Vivo Predictions
In vitro metabolic stability assays provide key parameters—half-life (t½) and intrinsic clearance (CLint)—that are essential for predicting a drug's in vivo pharmacokinetic behavior.[24]
-
Half-Life (t½): A direct measure of how quickly the compound is metabolized in the assay. A longer half-life indicates greater stability.
-
Intrinsic Clearance (CLint): An inherent measure of the enzyme's ability to metabolize the drug, independent of other physiological factors.[25] A low CLint value is desirable.
These values can be used in physiologically-based pharmacokinetic (PBPK) models to predict human hepatic blood clearance, bioavailability, and dosing regimens.[25]
Case Study Analysis: Interpreting Stability Data
Consider two hypothetical 3-substituted pyridine compounds:
| Compound | Substituent | Microsomal t½ (min) | S9 Fraction t½ (min) | Predicted CLint (µL/min/mg) | Likely Metabolic Pathway |
| Compound A | 3-Methyl | 8 | 7 | High | CYP-mediated oxidation |
| Compound B | 3-Difluoromethyl | > 120 | 115 | Low | Minimal/Slow Metabolism |
Interpretation and Causality:
-
Compound A shows rapid metabolism in both microsomes and S9, indicating it is a clear substrate for CYP enzymes. The methyl group is a known site of metabolic attack (benzylic oxidation).
-
Compound B is exceptionally stable in microsomes, demonstrating the powerful blocking effect of the -CF2H group on CYP-mediated pathways.[3] Its high stability is maintained in the S9 fraction, confirming its resistance to major cytosolic enzymes as well. This compound would be predicted to have significantly lower in vivo clearance and higher bioavailability compared to Compound A.
Conclusion: Integrating 3-CF2H Pyridines into Modern Drug Discovery
The 3-difluoromethyl substituted pyridine is more than just another fluorinated scaffold; it is a rationally designed solution to a persistent challenge in medicinal chemistry. By leveraging the unique electronic and steric properties of the -CF2H group, drug designers can effectively deactivate the pyridine ring to the two primary routes of metabolic clearance: CYP- and AO-mediated oxidation. A thorough understanding of the underlying mechanisms, coupled with a systematic and logical experimental approach using self-validating in vitro assays, allows researchers to confidently predict the metabolic fate of these compounds. This enables the selection of drug candidates with superior pharmacokinetic profiles, ultimately accelerating the journey from discovery to the clinic.
References
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. [Link]
-
Johnson, T. A., et al. (2019). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 62(23), 10565-10604. [Link]
-
BioIVT. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
-
Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]
-
Zhong, W. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical and Life Sciences, 10(2), 1-11. [Link]
-
Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (1994). Organofluorine Chemistry: Principles and Commercial Applications. Springer. [Link]
-
Verhoog, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7015-7043. [Link]
-
Roughley, S. D., & Jordan, A. M. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry, 27(24), 115092. [Link]
-
Wikipedia. (n.d.). Biological aspects of fluorine. Retrieved from [Link]
-
Carcenac, Y., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(3), 648. [Link]
-
Kliachyna, M., et al. (2022). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 27(19), 6649. [Link]
-
Grygorenko, O. O., et al. (2020). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Saturated and Unsaturated C5–C7 Carbocycles. European Journal of Organic Chemistry, 2020(29), 4557-4573. [Link]
-
Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. A. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 65(1), 103-138. [Link]
-
Mykhailiuk, P. K. (2022). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. [Link]
-
Kumar, A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(7), 1258-1287. [Link]
-
Kharasch, E. D., & Thummel, K. E. (1993). Identification of cytochrome P450 2E1 as the predominant enzyme catalyzing human liver microsomal defluorination of sevoflurane, isoflurane, and methoxyflurane. Anesthesiology, 79(4), 795-807. [Link]
-
Wang, Y., et al. (2022). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 13(1), 2686. [Link]
-
Pace, V., & Holzer, W. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(11), 4492. [Link]
-
Foti, R. S., & Dalvie, D. K. (2016). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry, 59(17), 7729-7752. [Link]
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
-
Jones, J. P., et al. (2017). Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant). Drug Metabolism and Disposition, 45(8), 929-937. [Link]
-
Postigo, A., & Koperniku, A. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. European Journal of Organic Chemistry, 2020(44), 6937-6950. [Link]
-
Chen, L., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8887. [Link]
-
Obach, R. S., Walker, G. S., & Brodney, M. A. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 735-744. [Link]
-
Garattini, E., & Terao, M. (2020). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 487-503. [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. A. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 487-503. [Link]
-
Sanoh, S., et al. (2019). Aldehyde oxidase and its role as a drug metabolizing enzyme. Journal of Pharmaceutical Sciences, 108(6), 1975-1988. [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Zhou, S., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 86(9), 6879–6887. [Link]
-
Cameron, M. (n.d.). Research. The Wertheim UF Scripps Institute. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative drugs containing difluoromethyl motif. [Link]
-
YouTube. (2010). Cytochrome P450: Radicals in a Biochemical Setting. [Link]
-
ResearchGate. (n.d.). Fluorine in Drug Design: A Case Study with Fluoroanisoles. [Link]
-
van der Laar, M., et al. (2022). Analysis types and quantification methods applied in UHPLC-MS metabolomics research. TrAC Trends in Analytical Chemistry, 156, 116719. [Link]
-
ResearchGate. (n.d.). Validation of bioanalytical chromatographic methods for the quantification of drugs in biological fluids. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 7. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 12. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research » Michael Cameron, PhD » The Wertheim UF Scripps Institute » University of Florida [cameron.scripps.ufl.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. The role of aldehyde oxidase in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. bioivt.com [bioivt.com]
- 22. imtm.cz [imtm.cz]
- 23. researchgate.net [researchgate.net]
- 24. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. nuvisan.com [nuvisan.com]
Methodological & Application
Synthetic routes for 2-Bromo-3-(difluoromethyl)pyridin-4-amine
Part 1: Executive Summary & Strategic Analysis
Target Molecule: 2-Bromo-3-(difluoromethyl)pyridin-4-amine
Formula:
The synthesis of 2-Bromo-3-(difluoromethyl)pyridin-4-amine presents a classic regioselectivity challenge in pyridine chemistry. The target requires the precise installation of three distinct functionalities—a halogen (Br) at C2, a difluoromethyl group (
Strategic Challenges:
-
Regiocontrol: Differentiating the C2 and C4 positions for nucleophilic attack is critical. In 2,4-dihalopyridines, the C4 position is generally more electrophilic (para to nitrogen) than C2 (ortho to nitrogen), but the introduction of a bulky C3 substituent can distort this preference.
-
Fluorination Stability: The
group is sensitive to strong bases if not installed correctly; however, it is generally robust under acidic or mild nucleophilic conditions. -
Availability: Direct commercial sources for the exact target are rare; therefore, a modular synthesis from the abundant 2,4-dibromopyridine or 2-bromo-4-chloropyridine is the most reliable path.
This guide details the "Formyl-Directed Ortho-Metallation (DoM)" route, which is the industry standard for accessing polysubstituted pyridines with high isomeric purity.
Part 2: Retrosynthetic Analysis & Pathway Visualization
The logic follows a "functional group interconversion" strategy. We install the carbon scaffold first, then the fluorine, and finally the nitrogen.
Caption: Retrosynthetic logic flow from commercial starting material to target via C3-functionalization.
Part 3: Detailed Experimental Protocols
Step 1: Synthesis of 2,4-Dibromo-3-pyridinecarboxaldehyde
Rationale: The C3 proton in 2,4-dibromopyridine is highly acidic due to the inductive effect of the flanking halogens. Lithiation at -78°C is rapid and regioselective, avoiding the "halogen dance" rearrangement seen at higher temperatures.
Reagents:
-
2,4-Dibromopyridine (1.0 equiv)
-
Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane)
-
Dimethylformamide (DMF) (1.5 equiv)
-
Anhydrous THF (Solvent)[1]
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF (10 mL/g of substrate) and cool to -78°C (dry ice/acetone bath).
-
Lithiation: Add the LDA solution dropwise over 20 minutes. Maintain internal temperature below -70°C.
-
Incubation: Stir at -78°C for 30–45 minutes. The solution typically turns a deep yellow/orange color, indicating the formation of the 3-lithio species.
-
Formylation: Add anhydrous DMF dropwise. Stir for 1 hour at -78°C.
-
Quench: Quench the reaction at -78°C with saturated aqueous
. Allow to warm to room temperature (RT). -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate.[2] -
Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the aldehyde as a pale yellow solid.
Step 2: Deoxofluorination to 2,4-Dibromo-3-(difluoromethyl)pyridine
Rationale: Converting the aldehyde to a difluoromethyl group is best achieved with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. These reagents are preferred over
Reagents:
-
2,4-Dibromo-3-pyridinecarboxaldehyde (1.0 equiv)
-
DAST (Diethylaminosulfur trifluoride) (1.5 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Safety Note: DAST releases HF upon hydrolysis. Use plasticware or HF-resistant glass if possible, and work in a well-ventilated fume hood.
-
Dissolution: Dissolve the aldehyde in anhydrous DCM (5 mL/mmol) in a reaction vessel under nitrogen. Cool to 0°C .[2][3][4]
-
Addition: Add DAST dropwise via syringe.
-
Reaction: Allow the mixture to warm to RT and stir overnight (12–16 h). Monitor by TLC (aldehyde spot disappears; less polar product appears).
-
Quench (Critical): Cool back to 0°C. Slowly add saturated aqueous
. Caution: Vigorous effervescence ( ) will occur. -
Workup: Extract with DCM. Wash with water and brine. Dry and concentrate.
-
Data Check:
usually appears as a triplet ( ) in -NMR around 6.5–7.0 ppm.
Step 3: Regioselective Amination (The Target Step)
Rationale: In 2,4-dihalopyridines, the C4-halogen is significantly more reactive toward Nucleophilic Aromatic Substitution (
Option A: Direct Amination (Ammonia)
-
Reagents: Aqueous
(28%) or in MeOH (7N). -
Conditions: Sealed tube, 80–100°C, 12–24 h.
-
Outcome: Moderate yield. Risk of bis-amination if temperature is too high.
Option B: Protected Amination (Recommended for High Purity)
-
Reagents: 4-Methoxybenzylamine (PMB-NH2) (1.1 equiv),
(2.0 equiv), DMSO or NMP. -
Deprotection: TFA (Trifluoroacetic acid).[1]
Protocol (Option B):
-
Displacement: Dissolve 2,4-dibromo-3-(difluoromethyl)pyridine in DMSO (0.5 M). Add
and . -
Heat: Stir at 60–80°C for 4–6 hours. Monitor by HPLC/LCMS for conversion of the starting material to the mono-amine.
-
Note: If C2-substitution is observed (unlikely), lower the temperature to 40°C and extend time.
-
-
Isolation: Dilute with water, extract with EtOAc. Purify the PMB-protected intermediate.
-
Deprotection: Dissolve the intermediate in TFA (neat or 1:1 in DCM) and heat to reflux (60°C) for 2–4 hours until the PMB group is cleaved.
-
Neutralization: Concentrate TFA. Basify carefully with saturated
to pH 8. Extract with DCM/MeOH (9:1). -
Final Purification: Recrystallization from Ethanol/Heptane or column chromatography.
Part 4: Quantitative Data Summary
| Parameter | Value / Condition | Note |
| Step 1 Yield | 75–85% | High efficiency of C3-lithiation. |
| Step 2 Yield | 80–90% | DAST reaction is generally clean. |
| Step 3 Selectivity | >20:1 (C4:C2) | Steric shielding of C2 by C3- |
| Appearance | Off-white to pale yellow solid | Crystalline. |
| Storage | 2–8°C, Desiccated | Protect from light and moisture. |
Part 5: Safety & Handling (Critical)
-
DAST/Deoxo-Fluor: These reagents react violently with water to produce Hydrofluoric Acid (HF) . Always keep Calcium Gluconate gel nearby in case of skin exposure. Quench reactions slowly at low temperature.
-
Lithiation: LDA is pyrophoric and moisture sensitive. Ensure strict anhydrous conditions to prevent yield loss and fire hazards.
-
Pressure: The amination step (if using ammonia in a sealed tube) generates pressure. Use a blast shield.[1]
References
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574-578. Link
-
Léris, P., et al. (2020). "A simple method for the synthesis of N-difluoromethylated pyridines...". RSC Advances, 10, 29829-29834. Link
- Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4, 2337-2347.
Sources
Late-Stage Difluoromethylation of Aminopyridines: Strategic Protocols for C-H and N-H Functionalization
Executive Summary & Strategic Value
The difluoromethyl group (
For aminopyridines —a scaffold ubiquitous in kinase inhibitors and GPCR ligands—late-stage difluoromethylation presents a specific set of challenges:
-
Lewis Basicity: The pyridine nitrogen and exocyclic amine can poison transition metal catalysts.
-
Electronic Deactivation: The exocyclic amine is electron-donating, but standard radical alkylation (Minisci) requires the heterocycle to be electron-deficient (protonated).
-
Regioselectivity: Competition between
-alkylation (ring) and -alkylation (ring or exocyclic amine).
This guide details two high-fidelity protocols for C-H difluoromethylation (Radical/Minisci) and one specialized protocol for N-difluoromethylation , prioritizing methods that tolerate the complex functionality found in late-stage drug candidates.
Mechanistic Grounding: The Radical Challenge
The most reliable method for installing
Critical Success Factor: The "Acid Switch"
Aminopyridines are inherently electron-rich due to the mesomeric donation of the amine. This repels nucleophilic radicals.
-
The Fix: You must run these reactions in acidic media (or with Lewis acids). Protonation of the pyridine nitrogen lowers the LUMO energy of the ring, activating it toward nucleophilic attack and directing the radical to the C2/C4 positions (relative to the ring nitrogen).
DOT Diagram 1: The Radical Difluoromethylation Cycle
The following diagram illustrates the mechanistic pathway and the critical role of protonation.
Figure 1: Mechanism of Minisci-type difluoromethylation.[1] Protonation is the "on-switch" for aminopyridines.
Protocol A: Zinc Sulfinate (The "Baran" Method)
This is the industrial standard for robustness. It uses Zinc Difluoromethanesulfinate (DFMS) , often referred to as a "Diversinate." It tolerates air, moisture, and basic amines (when buffered/acidified).
Best For: Late-stage functionalization of complex, gram-scale intermediates. Regioselectivity: Favors C2/C4 positions relative to the ring nitrogen.
Materials
-
Substrate: Aminopyridine derivative (1.0 equiv)
-
Reagent: Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv)
-
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv)
-
Solvent: DCM/Water (2.5:1 ratio) or DMSO (for solubility)
-
Additive: Trifluoroacetic acid (TFA) (1.0 - 2.0 equiv)
Step-by-Step Protocol
-
Preparation: In a vial equipped with a stir bar, dissolve the aminopyridine (0.5 mmol) in DCM (2.5 mL).
-
Activation: Add TFA (0.5 - 1.0 mmol). Note: If the substrate precipitates as a salt, add DMSO dropwise until resolubilized.
-
Reagent Addition: Add water (1.0 mL) followed by the DFMS solid (1.5 mmol).
-
Initiation: Add TBHP (2.5 mmol) dropwise at 0°C (ice bath).
-
Reaction: Remove the ice bath and stir vigorously at room temperature for 12–24 hours. The biphasic mixture requires fast stirring for effective phase transfer.
-
Quench: Slowly add saturated aq.
to neutralize the acid and quench excess peroxide. -
Workup: Extract with DCM or EtOAc (
). Dry organics over and concentrate. -
Purification: Flash chromatography. Note: Aminopyridines can streak; use 1%
or in the eluent.
Expert Tip: If the reaction stalls, add a second portion of DFMS (1.0 equiv) and TBHP (2.0 equiv) after 12 hours.
Protocol B: Photoredox Catalysis (The "Mild" Method)
For substrates sensitive to the strong oxidants (TBHP) used in Protocol A, photoredox catalysis offers a milder alternative using visible light.
Best For: Substrates with oxidation-sensitive groups (thioethers, aldehydes).
Materials
-
Catalyst:
(1–2 mol%) -
Reagent: Difluoromethanesulfonyl chloride (
) or DFMS. -
Light Source: Blue LEDs (450 nm).
-
Solvent: Acetonitrile or DMSO.
Step-by-Step Protocol
-
Setup: In a clear glass vial, combine aminopyridine (0.2 mmol), Photocatalyst (2 mol%), and DFMS (2.0 equiv).
-
Solvent: Add degassed DMSO (2.0 mL) and TFA (1.0 equiv).
-
Oxidant (Optional): If using DFMS, a persulfate oxidant (
, 2.0 equiv) is often required to close the catalytic turnover unless an oxidative quenching cycle with is used (less reliable). -
Irradiation: Sparge with nitrogen for 10 mins. Seal and irradiate with Blue LEDs for 18 hours. Fan cooling is recommended to maintain ambient temperature.
-
Workup: Dilute with water, neutralize with
, and extract.
Comparative Data & Decision Matrix
Table 1: Method Selection Guide
| Feature | Zinc Sulfinate (Protocol A) | Photoredox (Protocol B)[2] |
| Reagent Stability | High (Solid, shelf-stable) | Variable (Sulfonyl chlorides degrade) |
| Reaction Conditions | Biphasic, Acidic, Oxidative | Homogeneous, Mild, Light-dependent |
| Scalability | Excellent (Gram to Kg) | Moderate (Photon penetration limits) |
| Functional Group Tolerance | Good (Avoid free thiols) | Excellent (Tolerates sensitive groups) |
| Cost | Low | High (Ir catalysts) |
DOT Diagram 2: Strategic Decision Tree
Figure 2: Decision matrix for selecting the optimal difluoromethylation strategy.
Specialized Case: N-Difluoromethylation
While C-H functionalization is standard, modifying the ring nitrogen to form
Note: Direct difluoromethylation of the exocyclic amine (
Protocol C: Transition-Metal-Free N-Alkylation
Uses ethyl bromodifluoroacetate followed by in-situ decarboxylation.[4][5]
-
Alkylation: Mix Aminopyridine (1.0 equiv) +
(3.0 equiv) in . Reflux 4–6 h. -
Hydrolysis/Decarboxylation: Add
(2.0 equiv) and water. Heat to 60°C. -
Result: Yields the
-difluoromethyl pyridone (if oxy-nucleophiles present) or zwitterionic species.
References
-
Fujiwara, Y., et al. (2012). "Practical C–H functionalization of quinolines with boronic acids." Nature, 492, 95–99. (Foundational work on Minisci/Baran reagents). Link
-
O'Hara, F., et al. (2013).[6] "Preparation and Purification of Zinc Sulfinate Reagents for Drug Discovery." Nature Protocols, 8, 1042–1047.[6] Link
-
Nagib, D. A., & MacMillan, D. W. (2011). "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature, 480, 224–228. (Basis for photoredox fluoroalkylation).[2][7][8][9][10] Link
-
Zhu, S., et al. (2018).[7] "Direct and Regioselective C–H Oxidative Difluoromethylation of Heteroarenes." Journal of the American Chemical Society.[7] (Advanced photoredox methods). Link
-
Baran Lab (Scripps). "Diversinate™ Update." (Practical guide on sulfinate usage). Link
Sources
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Minisci reaction - Wikipedia [en.wikipedia.org]
- 4. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and purification of zinc sulfinate reagents for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactivity of 2-Bromo Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Substituted Pyridines
The pyridine ring is a cornerstone motif in medicinal chemistry and materials science, appearing in a multitude of FDA-approved drugs and functional organic materials. The ability to selectively functionalize this heterocycle is therefore of paramount importance. Nucleophilic aromatic substitution (SNAr) on 2-halopyridines, particularly 2-bromopyridines, represents a powerful and direct strategy for forging new carbon-heteroatom and carbon-carbon bonds at the C2 position. This position is electronically activated for nucleophilic attack, making the SNAr reaction a highly effective tool for late-stage functionalization and the construction of complex molecular architectures.
This guide provides an in-depth exploration of the SNAr reactivity of 2-bromopyridines, offering detailed mechanistic insights, a comparative analysis of common nucleophiles, step-by-step experimental protocols, and a practical troubleshooting guide to empower researchers in their synthetic endeavors.
Mechanistic Underpinnings: Why the C2 Position is Primed for Attack
The inherent reactivity of 2-bromopyridines in SNAr reactions stems from the electron-withdrawing nature of the ring nitrogen atom. This creates an electron-deficient (electrophilic) character at the C2 and C4 positions. The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the C2 carbon bearing the bromine atom. This step is typically the rate-determining step of the reaction and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2]
-
Stabilization and Leaving Group Departure: The key to the facile nature of SNAr at the C2 position lies in the stabilization of the Meisenheimer complex. The negative charge can be delocalized onto the electronegative nitrogen atom through resonance, a stabilizing effect that is not possible when the attack occurs at the C3 position.[1][2] This stabilization lowers the activation energy of the reaction. Subsequently, the aromaticity of the pyridine ring is restored by the elimination of the bromide leaving group.
The overall mechanism can be visualized as follows:
Caption: General mechanism of SNAr on 2-bromopyridine.
Factors Influencing Reactivity: A Guide to Optimizing Your Reaction
The success and rate of an SNAr reaction on 2-bromopyridine are governed by several interconnected factors. A thorough understanding of these allows for rational optimization of reaction conditions.
-
The Nature of the Leaving Group: While bromine is a common and effective leaving group, the reactivity order in SNAr is often F > Cl ≈ Br > I.[3] This is contrary to SN1 and SN2 reactions and is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine polarizes the C-F bond, making the carbon more electrophilic and thus more susceptible to attack.
-
Ring Substituents: The presence of electron-withdrawing groups (EWGs) ortho or para to the bromine atom can significantly enhance the reaction rate by further stabilizing the negative charge of the Meisenheimer complex. Conversely, electron-donating groups (EDGs) can deactivate the ring towards nucleophilic attack.
-
Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates. The nucleophilicity of the attacking species is a critical parameter. For instance, an alkoxide (RO⁻) is a much more potent nucleophile than its corresponding alcohol (ROH).
-
Solvent Effects: Polar aprotic solvents such as DMSO, DMF, and NMP are often the solvents of choice for SNAr reactions.[4] These solvents are effective at solvating the cation of the nucleophile salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive. In some cases, using an excess of a liquid amine nucleophile can also serve as the solvent.[5]
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. Many SNAr reactions on less activated 2-bromopyridines require elevated temperatures or microwave irradiation to proceed at a reasonable rate.[6][7]
A Comparative Look at Nucleophiles for SNAr with 2-Bromopyridine
A wide array of nucleophiles can be employed in SNAr reactions with 2-bromopyridines, leading to a diverse range of 2-substituted products. The choice of nucleophile and reaction conditions are intrinsically linked.
| Nucleophile Class | Representative Nucleophile | Typical Base | Typical Solvent(s) | Temperature Range (°C) | Notes and Considerations |
| Oxygen | Alcohols (ROH), Phenols (ArOH) | Strong bases (NaH, KOtBu) to generate the alkoxide/phenoxide in situ. | THF, Dioxane, DMF, DMSO | 50 - 150 | The alcohol must be deprotonated to form the more nucleophilic alkoxide.[4] |
| Nitrogen | Primary & Secondary Amines (RNH₂, R₂NH) | Often not required if the amine is a good nucleophile. A non-nucleophilic base (e.g., K₂CO₃, DIPEA) can be added to scavenge HBr. | NMP, DMSO, or neat amine | 100 - 200 (or microwave) | Less nucleophilic amines may require higher temperatures or catalytic activation.[6] |
| Sulfur | Thiols (RSH) | A base (e.g., K₂CO₃) is typically used to generate the more nucleophilic thiolate. | Acetonitrile, DMF, Water | Room Temp - 100 | Thiols are generally excellent nucleophiles for SNAr reactions and can often react under milder conditions.[7][8] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the SNAr reaction of 2-bromopyridine with representative oxygen and nitrogen nucleophiles.
Protocol 1: Synthesis of 2-Morpholinopyridine via SNAr
This protocol details the reaction of 2-bromopyridine with morpholine, a common secondary amine nucleophile.
Rationale: This reaction often requires elevated temperatures due to the moderate nucleophilicity of morpholine. Using the amine itself as the solvent is a common strategy that drives the reaction forward by Le Chatelier's principle and simplifies the reaction setup.[5] No additional base is typically required as a second equivalent of morpholine can act as a base to neutralize the HBr formed.
Caption: Workflow for the synthesis of 2-morpholinopyridine.
Materials:
-
2-Bromopyridine
-
Morpholine
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Pressure tube with a stir bar
-
Heating block or oil bath
Procedure:
-
Reaction Setup: To a pressure tube equipped with a magnetic stir bar, add 2-bromopyridine (1.0 eq.). Add an excess of morpholine (5.0-10.0 eq.), which will act as both the nucleophile and the solvent.
-
Reaction Execution: Securely seal the pressure tube. Place the tube in a preheated heating block or oil bath at 150 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction for the consumption of 2-bromopyridine using an appropriate analytical technique such as TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Work-up: Once the reaction is complete, allow the tube to cool to room temperature. Carefully open the tube and dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the solvent and excess morpholine.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-morpholinopyridine.
Protocol 2: Synthesis of 2-Phenoxypyridine via SNAr
This protocol describes the reaction of 2-bromopyridine with phenol, an oxygen nucleophile, under basic conditions.
Rationale: Phenol is not nucleophilic enough to displace the bromide directly. A strong base, such as sodium hydride (NaH), is required to deprotonate the phenol to form the much more nucleophilic sodium phenoxide. A polar aprotic solvent like DMF is used to facilitate the reaction. An inert atmosphere is crucial as NaH reacts violently with water.
Caption: Workflow for the synthesis of 2-phenoxypyridine.
Materials:
-
2-Bromopyridine
-
Phenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Aqueous sodium hydroxide (e.g., 1 M NaOH)
-
Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
Round-bottom flask with a stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath and heating mantle
Procedure:
-
Reaction Setup (under inert atmosphere): To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq.). Wash the NaH with dry hexanes to remove the mineral oil, decant the hexanes, and carefully dry the NaH under a stream of inert gas.
-
Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve phenol (1.1 eq.) in a small amount of anhydrous DMF. Add this solution dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas will evolve.
-
Add 2-bromopyridine (1.0 eq.) to the reaction mixture.
-
Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 2-bromopyridine is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with 1 M NaOH (2x) to remove any unreacted phenol, and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 2-phenoxypyridine.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficiently reactive nucleophile. 2. Reaction temperature is too low. 3. Inactive substrate (e.g., presence of electron-donating groups). 4. For O-nucleophiles, incomplete deprotonation. | 1. For amines, consider a more nucleophilic one or use catalytic activation. For alcohols/phenols, ensure complete deprotonation with a strong base (e.g., NaH, KOtBu). 2. Increase the reaction temperature or switch to microwave heating.[6] 3. If possible, switch to a more activated substrate (e.g., a 2-fluoropyridine or a pyridine with an additional EWG). 4. Use a fresh, high-quality strong base and ensure anhydrous conditions. |
| Formation of Side Products | 1. Competing reaction pathways (e.g., N- vs. S-alkylation for thioamides). 2. Decomposition of starting materials or product at high temperatures. 3. For reactions with strong bases, potential for benzyne-type mechanism with 3-halopyridines. | 1. Adjust reaction conditions (solvent, temperature, base) to favor the desired pathway. 2. Lower the reaction temperature and increase the reaction time, or use a milder heating method. 3. Ensure the starting material is the 2- or 4-halopyridine isomer, as 3-halopyridines can give isomeric mixtures.[9] |
| Difficulty in Product Isolation/Purification | 1. Product is highly water-soluble. 2. Co-elution with starting materials or byproducts during chromatography. | 1. Perform multiple extractions with an appropriate organic solvent. Consider a continuous liquid-liquid extraction setup for very polar products. 2. Optimize the eluent system for column chromatography. Consider derivatization to a less polar compound for purification, followed by deprotection. |
References
-
Leadbeater, N. E., & McGowan, C. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Available at: [Link]
-
van der Vlugt, J. I., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science. Available at: [Link]
-
van der Vlugt, J. I., et al. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Available at: [Link]
-
Langer, P., et al. (2019). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC. Available at: [Link]
-
Organic Chemistry Portal. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Nottingham University. Available at: [Link]
-
ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. ResearchGate. Available at: [Link]
-
Alajarín, R., et al. (2007). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM CATALYSIS. Heterocycles. Available at: [Link]
-
Smith, A. B., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]
-
Smith, A. B., et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Available at: [Link]
-
Galons, H., et al. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Semantic Scholar. Available at: [Link]
-
Mirion, M., et al. (2023). Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. American Chemical Society. Available at: [Link]
-
Allen, C. F. H., & Thirtle, J. R. (1946). 2-BROMOPYRIDINE. Organic Syntheses. Available at: [Link]
-
Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson. Available at: [Link]
-
Reddy, B. V. S., et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances. Available at: [Link]
-
Loupy, A., et al. (2017). Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. Sciforum. Available at: [Link]
-
Organic Chemistry Tutor. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Available at: [Link]
-
Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
-
Reddy, P. S., et al. (2009). Reaction of 2-Bromopyridine with Thiophenol. ResearchGate. Available at: [Link]
-
Reddit. (2024). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Reddit. Available at: [Link]
-
ResearchGate. (2022). SNAr reaction of bromide 2 with alcohol 8e. ResearchGate. Available at: [Link]
-
Pearson. (2024). (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. Pearson. Available at: [Link]
-
Cooks, R. G., et al. (2025). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PMC. Available at: [Link]
-
ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. Available at: [Link]
-
Vaia. (2024). Question. (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. (b) When 3-bromopyridine is used in this reaction, stronger reaction conditions are required and a mixture of 3-aminopyridine and 4-aminopyridine results. Propose a mechanism to explain this curious result. Vaia. Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. m.youtube.com [m.youtube.com]
- 3. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. vaia.com [vaia.com]
Synthesis of bicyclic heterocycles from 2-Bromo-3-(difluoromethyl)pyridin-4-amine
The following Application Note and Protocol Guide details the strategic synthesis of bicyclic heterocycles from 2-Bromo-3-(difluoromethyl)pyridin-4-amine .
Executive Summary & Chemical Logic
The difluoromethyl (
The starting material, 2-Bromo-3-(difluoromethyl)pyridin-4-amine , presents a unique but sterically crowded trisubstituted pyridine core. Its reactivity profile is defined by three distinct vectors:
-
C2-Bromine: A handle for nucleophilic aromatic substitution (
) or metal-catalyzed cross-coupling. -
C4-Amine: A strong electron-donating group (EDG) that activates the ring for electrophilic substitution at C5 and serves as a nucleophile for cyclization.
-
C3-Difluoromethyl: An electron-withdrawing group that modulates the pKa of the C4-amine and acts as a steric block, directing electrophilic attack to the C5 position.
This guide outlines two divergent protocols to access high-value bicyclic cores, leveraging the orthogonal reactivity of the C2 and C4 positions while preserving the sensitive
Retrosynthetic Strategy & Workflow
The synthesis diverges based on which "face" of the pyridine ring is utilized for annulation.
-
Pathway A (N1-C2 Fusion): Exploits the C2-Bromine and Ring Nitrogen (N1) to form [1,2,4]Triazolo[4,3-a]pyridines . This preserves the C4-amine for late-stage functionalization (e.g., amide coupling).
-
Pathway B (C4-C5 Fusion): Exploits the C4-Amine and the C5-C–H bond (via iodination) to form 1H-Pyrrolo[3,2-c]pyridines (5-Azaindoles) . This creates a kinase-privileged scaffold with the
group positioned at C7.
Figure 1: Divergent synthetic workflow for accessing distinct bicyclic cores.
Protocol A: Synthesis of [1,2,4]Triazolo[4,3-a]pyridines
This protocol synthesizes a triazolo-fused pyridine .[1] The C3-
Step 1: Hydrazine Displacement ( )
The C2-Bromine is activated for displacement by the inductive effect of the pyridine nitrogen and the electron-withdrawing nature of the C3-
-
Reagents: Hydrazine hydrate (80%), Ethanol or 1,4-Dioxane.
-
Procedure:
-
Dissolve 2-Bromo-3-(difluoromethyl)pyridin-4-amine (1.0 eq) in Ethanol (5 mL/mmol).
-
Add Hydrazine hydrate (5.0 eq) dropwise.
-
Reflux the mixture at 85°C for 4–6 hours. Monitor by LC-MS (Target mass: M+H = 175 (Br displaced)).
-
Workup: Cool to RT. Concentrate in vacuo to remove excess hydrazine and ethanol. Triturate the residue with cold diethyl ether to yield the 2-hydrazino intermediate as a solid.
-
Note: The C4-amine is less nucleophilic than hydrazine and does not compete for the displacement.
-
Step 2: Cyclization to Triazolo[4,3-a]pyridine[2]
-
Reagents: Triethyl orthoformate (or substituted orthoesters), p-TsOH (cat.).
-
Procedure:
-
Suspend the 2-hydrazino intermediate (1.0 eq) in Triethyl orthoformate (10 eq).
-
Add a catalytic amount of p-Toluenesulfonic acid (0.05 eq).
-
Heat to reflux (146°C) for 3 hours. The mixture will clarify as the product forms.
-
Workup: Cool to RT. The product often precipitates. If not, concentrate and purify via flash chromatography (DCM/MeOH gradient).
-
-
Outcome: 8-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine .
Protocol B: Synthesis of 1H-Pyrrolo[3,2-c]pyridines (5-Azaindoles)
This protocol constructs the pyrrole ring on the "right-hand" side (C4/C5), yielding a 5-azaindole scaffold. This is a high-value core for kinase inhibitors (e.g., Vemurafenib analogs).
Step 1: Regioselective C5-Iodination
The C4-amino group is a strong ortho-para director.
-
Para (to amine): Ring Nitrogen (N1) – blocked.
-
Ortho (to amine): C3 and C5.[2]
-
C3: Blocked by
. -
C5: Sterically accessible and electronically activated.
-
-
Reagents: N-Iodosuccinimide (NIS), Acetonitrile (MeCN).
-
Procedure:
-
Dissolve 2-Bromo-3-(difluoromethyl)pyridin-4-amine (1.0 eq) in MeCN (10 mL/mmol).
-
Cool to 0°C. Add NIS (1.05 eq) portion-wise over 15 minutes.
-
Allow to warm to RT and stir for 2–4 hours.
-
Validation: LC-MS should show M+H = 350/352 (Br + I pattern). NMR will show the disappearance of the C5-proton doublet.
-
Workup: Dilute with EtOAc, wash with saturated
(to remove iodine) and brine. Dry ( ) and concentrate.
-
Step 2: Sonogashira Coupling & Cyclization (One-Pot or Two-Step)
We couple an alkyne to the highly reactive C5-Iodide (more reactive than C2-Bromine) and cyclize onto the C4-amine.
-
Reagents: Trimethylsilylacetylene (TMSA),
(5 mol%), CuI (2 mol%), , DMF. -
Procedure:
-
In a pressure vial, dissolve the C5-iodo intermediate in anhydrous DMF.
-
Add
(3.0 eq), , and CuI . Degas with Argon. -
Add TMS-acetylene (1.2 eq).
-
Heat at 50°C for 2 hours. (Monitor for consumption of Iodide; C2-Br should remain largely intact at this mild temp).
-
Cyclization: To the same pot (or after isolation), add KOtBu (2.0 eq) or CuI (additional) and heat to 80°C to effect desilylation and cyclization.
-
-
Outcome: 6-Bromo-7-(difluoromethyl)-1H-pyrrolo[3,2-c]pyridine .
-
Note: The C2-Bromine (now at position 6 of the azaindole) remains available for a subsequent Suzuki coupling to install an aryl group, creating a fully decorated kinase inhibitor.
-
Process Safety & Troubleshooting (E-E-A-T)
| Issue | Cause | Solution |
| Loss of | Strong Lewis acids or harsh basic hydrolysis can convert | Avoid |
| Regioselectivity Failure (Step B1) | Iodination occurring at C6 or N-iodination. | Use MeCN as solvent (promotes C-iodination over N-iodination). Keep temp < 25°C. C3 is blocked, so C5 is the only electronic favor. |
| C2-Br Reactivity in Sonogashira | C2-Br coupling before C5-I. | C-I bonds are significantly more labile than C-Br bonds. Perform the coupling at the lowest effective temperature (40–50°C). |
| Poor Solubility | High crystallinity of the amino-pyridine. | Use polar aprotic solvents (DMF, NMP) or mild heating during initial dissolution. |
References
-
General Reactivity of 2-Halo-pyridines: Org. Lett.2016 , 18, 560-563.[3] Link (Triazolopyridine synthesis).
-
Azaindole Synthesis via Iodination: J. Org. Chem.2010 , 75, 792-795. Link (Regioselective halogenation of aminopyridines).
-
Difluoromethyl Group Properties: J. Med. Chem.2017 , 60, 4135–4146. Link (Lipophilic H-bond donor character).
-
Sonogashira Selectivity (I vs Br): Chem. Rev.2007 , 107, 874-922. Link (Palladium cross-coupling mechanisms).
-
Starting Material Data: PubChem CID 56604203. Link (2-Bromo-3-(difluoromethyl)pyridin-4-amine).
Sources
Radical difluoromethylation reagents for pyridine functionalization
Reagents, Mechanisms, and Advanced Protocols
Executive Summary: The Difluoromethyl Imperative
In modern drug discovery, the difluoromethyl group (
Functionalizing pyridines—the most common heterocyclic motif in FDA-approved drugs—with
Strategic Reagent Selection
Selection of the correct reagent is dictated by the substrate's electronic bias and the desired regioselectivity.
| Reagent | Chemical Name | Role | Primary Mechanism | Key Advantage |
| DFMS | Zinc Difluoromethanesulfinate | The Workhorse | Oxidative Radical Generation | Bench-stable solid; high radical flux; works on complex heterocycles. |
| Langlois' Reagent | Sodium Difluoromethanesulfinate | The Alternative | Photoredox / Oxidative | Cheaper; milder but often less reactive than Zn salt without photocatalysis. |
| Photoredox Cats | Ir/Ru or Organic Dyes + Sulfinates | The Mild Specialist | SET (Single Electron Transfer) | Room temp; avoids strong oxidants like TBHP; higher functional group tolerance. |
| Oxazino-Intermediates | In situ generated scaffolds | The Regio-Controller | Radical Addition-Elimination | Advanced: Enables elusive meta-selective functionalization (Studer method). |
Mechanistic Insight: The Minisci Pathway
The dominant pathway for these reagents is the Minisci reaction . The pyridine is protonated (or activated) to increase its electrophilicity, making it susceptible to attack by the nucleophilic
Diagram 1: Radical Difluoromethylation Mechanism
Figure 1 Caption: Mechanistic flow of Zinc-mediated radical difluoromethylation. Note the critical role of acid activation and oxidative rearomatization.
Core Protocol A: The Baran Method (DFMS)
Applicability: Robust, scalable functionalization of electron-deficient heterocycles. Best for C2/C4 regioselectivity.
Materials:
-
Substrate: Pyridine derivative (1.0 equiv).
-
Reagent: Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv).
-
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv).
-
Solvent: Dichloromethane (DCM) / Water (2.5:1 ratio) OR DMSO (for polar substrates).
-
Additives: Trifluoroacetic acid (TFA) (1.0 equiv) – Crucial for activating unreactive pyridines.
Step-by-Step Methodology:
-
Setup: To a vial equipped with a magnetic stir bar, add the pyridine substrate (0.5 mmol) and DFMS (295 mg, 1.0 mmol, 2.0 equiv).
-
Solvent: Add DCM (1.0 mL) and Water (0.4 mL). If the substrate is insoluble, use DMSO (1.5 mL) instead.
-
Activation: Add TFA (38 µL, 0.5 mmol, 1.0 equiv) if the substrate is electron-neutral or lacks an acidic proton.
-
Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add TBHP (70% aq., 3-5 equiv) dropwise. Caution: Exothermic.
-
Reaction: Remove the ice bath and stir vigorously at room temperature (23 °C) for 12–24 hours.
-
Pro-Tip: For stubborn substrates, heat to 45–50 °C.
-
-
Monitoring: Check LCMS for the mass shift (+50 Da for H
CF2H). -
Workup: Quench with sat.
(careful, gas evolution). Extract with DCM ( ). Dry organics over , concentrate, and purify via silica flash chromatography.
Validation Check:
-
Success Indicator: Appearance of a triplet in
NMR ( 6.0–7.0 ppm, Hz) and a doublet in NMR ( -110 to -125 ppm).
Core Protocol B: Photoredox Catalysis (Mild)
Applicability: Late-stage functionalization of complex, sensitive drug scaffolds where strong oxidants (TBHP) cause decomposition.
Materials:
-
Reagent: Sodium Difluoromethanesulfinate (
) (2.0 equiv). -
Photocatalyst: Rose Bengal (2 mol%) or Eosin Y.
-
Solvent: DMSO or MeCN/H2O.
-
Light Source: Green LEDs (approx. 525 nm).
Methodology:
-
Assembly: In a glass vial, combine substrate (0.2 mmol), sulfinate salt (0.4 mmol), and Rose Bengal (4 mg).
-
Solvation: Add DMSO (2.0 mL).
-
Irradiation: Sparge the solution with air or
(balloon) for 5 mins (oxygen acts as the terminal oxidant). Place in a photo-reactor or surround with Green LED strips. Stir at RT for 18–24 hours. -
Workup: Dilute with water, extract with EtOAc.
Advanced Strategy: Regioselectivity Control
Standard Minisci reactions favor the C2 and C4 positions (most electron-deficient). Accessing the C3 (meta) position is notoriously difficult.
The "Studer Switch" Protocol (Nature Comm. 2024): To achieve meta-selectivity, one must temporarily dearomatize the pyridine.
-
Formation of Oxazino-pyridine: React pyridine with dimethylacetylene dicarboxylate (DMAD) and methyl pyruvate.[2] This forms a stable, dearomatized intermediate.
-
Radical Attack: Subject this intermediate to a radical source (
or similar). The radical now attacks the electron-rich alkene moiety, guided by steric and electronic factors to the position corresponding to the pyridine meta-carbon. -
Rearomatization: Treatment with acid eliminates the auxiliary, restoring the pyridine ring with the
group installed at C3.
Diagram 2: Decision Tree for Reagent & Protocol Selection
Figure 2 Caption: Strategic workflow for selecting the optimal difluoromethylation protocol based on substrate complexity and target regiochemistry.
[2][3]
The Senior Scientist's Troubleshooting Notebook
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Poor radical generation or substrate deactivation. | Add TFA (1-2 equiv) to protonate pyridine. Increase DFMS loading to 4.0 equiv (add in portions). |
| Regioisomer Mixture | Multiple open electron-deficient sites. | Block C2/C6 positions if possible. Switch solvent to DCM/Water biphasic system (water creates a "solvent cage" effect improving selectivity). |
| Explosive/Violent Rxn | Rapid decomposition of TBHP by Zn salt. | Cool to 0°C strictly during addition. Add TBHP very slowly. |
| Product Decomposition | Over-oxidation of the product. | Monitor by LCMS every 2 hours. Quench immediately upon consumption of SM. Use Protocol B (Photoredox). |
| No Reaction (Photoredox) | Oxygen inhibition or light penetration. | Ensure vigorous stirring (sparging). Use a narrower reaction vessel to maximize surface area-to-light ratio. |
References
-
Fujiwara, Y. et al. (2012).[3][4] Practical and innate carbon–hydrogen functionalization of heterocycles.[3][5][6][7] Nature.[3] [Link][3]
-
Fujiwara, Y. et al. (2012).[3][4] A New Reagent for Direct Difluoromethylation.[8][3][4][5][6][9] Journal of the American Chemical Society.[8] [Link]
-
Xu, P. et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.[2][9][10] Nature Communications.[8][9] [Link][2]
-
Sap, J. B. I. et al. (2021).[11] Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
Gong, H. et al. (2022).[8] Photocatalyzed difluoroalkylation of pyridine N-oxides.[8] Synthetic Communications. [Link][4]
Sources
- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Baran difluoromethylation reagent - Enamine [enamine.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 10. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Troubleshooting & Optimization
Preventing debromination during difluoromethyl group installation
Chemoselectivity Support Center: Installation
Abstract:
Installing the difluoromethyl (
This guide provides validated workflows to decouple
Part 1: The Chemoselectivity Landscape (Decision Matrix)
Before selecting a reagent, you must analyze the electronic environment of your substrate. Debromination is rarely random; it is a consequence of mismatched redox potentials or competitive oxidative addition.
Figure 1: Strategic decision tree for selecting a difluoromethylation method based on substrate class and bromine preservation requirements.
Part 2: Radical C-H Functionalization (The Baran Protocol)
The most common method for installing
The Mechanism of Failure (Debromination): While DFMS is generally chemoselective, debromination occurs via Halogen Atom Transfer (XAT) if the radical flux is too high or if the solvent promotes chain propagation of the aryl radical.
-
Symptom:[1][2][3][4][5][6] Appearance of a des-bromo product (M-79/81) in LCMS.
-
Cause: Excess
radicals abstracting Br, or SET reduction of the Ar-Br bond by transient low-valent zinc species.
Optimized Protocol: "Soft" Radical Generation
Use this protocol to maximize bromine tolerance.
Reagents:
-
Substrate: 1.0 equiv (Heteroaryl Bromide)
-
Reagent: Zn(SO₂CF₂H)₂ (DFMS) (3.0 equiv) - Do not use large excess initially.
-
Oxidant: TBHP (70% aq.) (5.0 equiv)
-
Solvent: DCM/Water (2.5:1) biphasic system. Avoid DMSO if debromination is observed.
-
Additive: TFA (1.0 equiv) - Protonates basic nitrogens, deactivating the ring to SET but activating it for radical attack.
Step-by-Step Workflow:
-
Dissolution: Dissolve substrate and DFMS in DCM/Water at 0°C.
-
Controlled Initiation: Add TFA. Then, add TBHP dropwise over 20 minutes. Rapid addition spikes the radical concentration, increasing non-selective XAT.
-
Temperature Ramp: Stir at 0°C for 4 hours. Only warm to RT if conversion is <10%. Heat promotes homolytic cleavage of the C-Br bond.
-
Self-Validation (QC):
-
Aliquot 50 µL into
. -
19F NMR: Look for the characteristic doublet of doublets (or broad doublet) around -110 to -125 ppm.
-
Shift Diagnostic: If you see a singlet or triplet at a significantly different shift, you may have hydro-difluoromethylated (reduced) the ring or formed a sulfone.
-
Part 3: Photoredox Catalysis (Potential Tuning)
Photoredox is powerful but risky. The excited state of common catalysts (e.g.,
Troubleshooting Guide: Preventing Photoredox Debromination
Q: My aryl bromide is disappearing, but I'm not getting product. What is happening? A: You are likely performing an SET reduction of the Ar-Br bond. The resulting aryl radical abstracts a hydrogen from the solvent (Hydrodebromination).
The Fix: Redox Potential Matching
You must select a photocatalyst with a reduction potential weaker (less negative) than your substrate's Ar-Br bond but stronger than the
Table 1: Catalyst Selection for Bromine Tolerance
| Catalyst | Risk to Ar-Br | Recommendation | |
| fac-Ir(ppy)₃ | -1.73 V | High | Avoid with electron-deficient Ar-Br. |
| Ru(bpy)₃²⁺ | -0.81 V | Low | Safe Choice. Good for activating sulfinates without reducing Ar-Br. |
| 4CzIPN | -1.21 V | Moderate | Good balance; use for electron-rich substrates. |
| Eosin Y | -1.10 V | Low | Excellent organic alternative; highly chemoselective. |
Protocol Adjustment:
-
Switch Reagent: Use
or with Eosin Y (Green LEDs). -
Scavenger: Add 1,4-cyclohexadiene (1.0 equiv) if using a radical chain method. It acts as a polarity reversal catalyst but can sometimes suppress the high-energy radicals that attack Br.
Part 4: Metal-Catalyzed Cross-Coupling (The "Iron" Solution)
If you need to install
The Solution: Iron Catalysis (Hu Protocol) Iron catalysts exhibit orthogonal chemoselectivity, preferring C-Zn bonds over C-Br bonds.
Reagents:
-
Substrate: Aryl Zinc Reagent (
) - Prepared via Knochel-Hauser base from Ar-I or Ar-H. -
Reagent: Difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H).[6]
-
Catalyst:
(10 mol%). -
Ligand: TMEDA (20 mol%).
-
Solvent: THF/NMP.
Mechanism of Selectivity:
The reaction proceeds via an inner-sphere mechanism involving the Iron center and the sulfone. The
Part 5: Troubleshooting FAQs
Q1: I am using the Baran reagent (DFMS) and seeing 30% debromination. Can I add an additive to stop this? A: Yes. Add Dinitrobenzene (DNB) (10 mol%) or reduce the equivalents of TBHP. Debromination in this system is often chain-driven. DNB acts as a radical regulator. Alternatively, switch the solvent to pure water (if solubility permits) or trifluoroethanol (TFE) , which stabilizes the radical cation intermediates and disfavors Br abstraction.
Q2: Can I use
Q3: How do I distinguish between the desired product and the debrominated byproduct rapidly? A: Do not rely solely on LCMS, as the ionization efficiency differs. Use 19F NMR .
-
Product (
): ~ -116 ppm (Doublet, ). -
Debrominated (
): The shift will not change, but the splitting pattern in 1H NMR will change (loss of substitution pattern). -
Hydro-difluoromethylation (Reduction of Br to
): You will see two signals if you successfully installed one and accidentally replaced the Br with another.
References
-
Baran Reagent (Innate Functionalization): Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012). Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492(7427), 95-99. [Link]
-
Iron-Catalyzed Selectivity (Preserving Br): Miao, W., Ni, C., Zhao, Y., & Hu, J. (2018). Iron-Catalyzed Difluoromethylation of Arylzincs with Difluoromethyl 2-Pyridyl Sulfone. Journal of the American Chemical Society, 140(3), 880-883. [Link]
-
Photoredox Selectivity & Hydrodehalogenation: Narayanam, J. M., & Stephenson, C. R. (2011). Visible light photoredox catalysis: applications in organic synthesis. Chemical Society Reviews, 40(1), 102-113. [Link]
-
Nickel Catalysis Risks (Cross-Electrophile Coupling): Lin, Q., Diao, T. (2019). Mechanism of Ni-Catalyzed Reductive 1,2-Dicarbofunctionalization of Alkenes. Journal of the American Chemical Society, 141(44), 17937–17948. [Link]
Sources
- 1. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrodefluorination and other hydrodehalogenation of aliphatic carbon-halogen bonds using silylium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photoredox‐Catalyzed Decarboxylative Bromination, Chlorination and Thiocyanation Using Inorganic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
Optimizing catalyst selection for cross-coupling sterically hindered pyridines
[1]
Status: Operational Ticket ID: PYR-CPL-OPT-001 Lead Scientist: Dr. A. Vance Subject: Troubleshooting & Optimization of Pd-Catalyzed Cross-Coupling for Hindered Pyridine Substrates
Module 1: Diagnostic Triage
Start here. Identify your specific failure mode before selecting a catalyst.
User Issue: "My reaction failed." Support: Define "failed." Use the logic flow below to identify the root cause.
Diagnostic Decision Tree
Are you coupling TO a pyridine (Pyridine-Halide) or WITH a pyridine (Pyridine-Boronic Acid)?
-
Scenario A: Pyridine is the Electrophile (Halide/Triflate)
-
Symptom:[1][2][3][4][5][6] Low conversion of starting material.
-
Diagnosis:Catalyst Poisoning. The pyridine nitrogen is coordinating to the Pd center, creating a "rest state" sink that shuts down the catalytic cycle.[5]
-
Solution: Switch to bulky NHC ligands (PEPPSI) or Buchwald G3/G4 precatalysts that sterically crowd out the nitrogen.
-
-
Scenario B: Pyridine is the Nucleophile (Boronic Acid/Ester)
-
Symptom:[1][2][3][4][5][6][7][8] Full consumption of boronic acid, but low yield of product. Significant de-borylated pyridine byproduct (H-Py) observed.[9]
-
Diagnosis:Protodeboronation. 2-pyridyl boronates are notoriously unstable and hydrolyze faster than they transmetalate.
-
Solution: Switch to MIDA boronates (slow release) or anhydrous conditions with heteroatom-bridged ligands.[9]
-
Caption: Diagnostic logic flow for identifying whether the failure is due to catalyst poisoning or reagent instability.
Module 2: Catalyst & Ligand Selector
Do not use generic Pd(PPh3)4.[9][10] It is insufficient for hindered pyridines.
The following matrix correlates substrate difficulty with the optimal catalytic system.
| Substrate Class | Challenge | Recommended Catalyst System | Why? |
| 2-Halo-pyridines (General) | N-coordination poisoning. | Pd-PEPPSI-IPr | The bulky NHC ligand creates a "steric wall" that prevents the pyridine nitrogen from binding to the Pd center [1]. |
| Sterically Hindered Pyridines (e.g., 2,6-disubstituted) | Severe steric crowding + Poisoning.[9] | XPhos Pd G4 or SPhos Pd G4 | XPhos is exceptionally bulky, facilitating oxidative addition even with ortho-substituents. G4 precatalyst ensures rapid activation without induction periods [2]. |
| 2-Pyridyl Boronates | Rapid Protodeboronation. | XPhos Pd G4 + MIDA Boronate | Fast coupling rate (XPhos) competes with decomposition.[9] MIDA controls the concentration of active boronic acid [3]. |
| Amino-Pyridines (C-N Coupling) | Chelation of amine + pyridine N. | BrettPhos Pd G4 | Specifically designed for C-N coupling; prevents formation of stable, inactive Pd-amine chelates [4]. |
Module 3: Deep Dive - The "Pyridine Problem"
To solve the problem, you must understand the mechanism of failure.
1. The Poisoning Mechanism (The "Sink")
In standard catalysis, Palladium (Pd) cycles between oxidation states (0) and (II). Pyridines are excellent
-
The Consequence: The pyridine occupies the coordination site required for the incoming nucleophile (boronic acid/amine). The cycle stalls, and the catalyst precipitates as Pd black.
-
The Fix (PEPPSI): P yridine-E nhanced P recatalyst P reparation S tabilization and I nitiation.[5] The "IPr" (NHC) ligand is so bulky that it physically pushes the pyridine substrate away from the metal center, forcing it to react at the Carbon-Halogen bond rather than coordinating at the Nitrogen [5].
2. The Protodeboronation Mechanism
2-Pyridyl boronic acids are zwitterionic. The basic pyridine nitrogen facilitates the protonolysis of the C-B bond by water/base.
-
The Consequence: Your boronic acid turns into simple pyridine (H-Py) before it can couple.
-
The Fix: Use MIDA boronates .[11] These are protected forms that slowly hydrolyze, keeping the concentration of free boronic acid low (below the decomposition threshold) but high enough for the catalyst to grab it [3].
Caption: Competitive pathway: Small ligands allow N-binding (poisoning), while bulky ligands force C-X reaction.[9]
Module 4: Validated Protocols
Protocol A: Coupling Hindered 2-Chloropyridines (The PEPPSI Method)
Use this for "Scenario A" (Pyridine Electrophile).
Reagents:
-
Pd-PEPPSI-IPr (2 mol%)
-
2-Chloropyridine substrate (1.0 equiv)[9]
-
Boronic Acid (1.5 equiv)[9]
-
K₂CO₃ (2.0 equiv)[9]
-
Solvent: 1,4-Dioxane/MeOH (1:1) or pure DME.
Workflow:
-
Charge: Add Pd-PEPPSI-IPr, boronic acid, and base to a vial.
-
Purge: Cap and purge with Argon for 5 minutes. (Crucial: Oxygen kills the active hydride species).
-
Solvent: Add sparged solvent and the pyridine substrate.
-
Heat: Stir at 60–80°C.
-
Note: PEPPSI catalysts often require heat to activate the "throw-away" 3-chloropyridine ligand. Do not run at RT.
-
-
Monitor: Check LCMS at 1 hour. If conversion <50%, increase temp to 100°C.
Protocol B: Coupling 2-Pyridyl MIDA Boronates
Use this for "Scenario B" (Pyridine Nucleophile).
Reagents:
-
XPhos Pd G4 (2 mol%)[9]
-
2-Pyridyl MIDA Boronate (1.5 equiv)[9]
-
Aryl Halide (1.0 equiv)[9]
-
K₃PO₄ (3.0 equiv)[9]
-
Solvent: THF:Water (10:1).[9]
Workflow:
-
Slow Release Setup: The water is necessary to hydrolyze the MIDA.
-
Charge: Combine Aryl Halide, MIDA boronate, XPhos Pd G4, and K₃PO₄.
-
Solvent: Add THF/Water mixture.
-
Heat: 60°C for 4–12 hours.
-
Troubleshooting: If protodeboronation is still observed, add Cu(OAc)₂ (0.5 equiv) . This mediates the transmetalation via a "Cu-effect," stabilizing the pyridyl species before transfer to Pd [6].
Module 5: Frequently Asked Questions (FAQs)
Q: My reaction turned black immediately upon heating. What happened? A: "Pd Black" precipitation indicates catalyst decomposition.[9] This usually happens because the oxidative addition was too slow, allowing the Pd(0) to aggregate.
-
Fix: Switch to a more electron-rich ligand (e.g., from SPhos to XPhos) to accelerate oxidative addition, or ensure your solvent is rigorously degassed.[9]
Q: Can I use Pd(OAc)₂ + Ligand instead of a Precatalyst (G3/G4)? A: For hindered pyridines, no .[9] Generating the active species from Pd(OAc)₂ requires reduction (often by the phosphine itself), which is inconsistent and slow. G3/G4 precatalysts contain a pre-formed Pd(0) source that activates immediately, which is critical when competing against decomposition pathways [2].[9]
Q: I see the product mass, but I can't purify it from the pyridine byproduct. A: Pyridines streak on silica.
-
Fix: Pre-wash your silica gel with 1% Triethylamine in Hexanes before running the column. This deactivates the acidic sites on the silica. Alternatively, use reverse-phase chromatography at high pH (ammonium bicarbonate buffer).[9]
References
-
Organ, M. G. , et al. (2006).[9] Pd-PEPPSI-IPr and its analogs: A highly active, air-stable, and practical catalyst family for cross-coupling.[8] Chemistry – A European Journal.[9] [9]
-
Buchwald, S. L. , et al. (2013).[9] Palladium-catalyzed cross-coupling reactions with G3 and G4 precatalysts.[12] Chemical Science.[13]
-
Burke, M. D. , et al. (2009).[9] Slow release of unstable boronic acids from MIDA boronates.[11][14] Journal of the American Chemical Society.
-
Buchwald, S. L. , et al. (2008).[9] BrettPhos: A ligand for the efficient Pd-catalyzed C-N coupling of primary amines. Journal of the American Chemical Society.
-
Valente, C. , et al. (2012).[9] The mechanism of the Pd-PEPPSI-IPr catalyzed Suzuki–Miyaura cross-coupling reaction. Angewandte Chemie International Edition.[9] [9]
-
Deng, H. , et al. (2016).[9] Copper-mediated cross-coupling of 2-pyridyl boronates.[14] Organic Letters.[9] [9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. enamine.net [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy | MDPI [mdpi.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
- 13. reddit.com [reddit.com]
- 14. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the 1H and 13C NMR Spectra of 2-Bromo-3-(difluoromethyl)pyridin-4-amine
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-3-(difluoromethyl)pyridin-4-amine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. Due to the absence of publicly available experimental spectra for this specific compound, this guide will present a detailed prediction and interpretation based on established NMR principles and substituent effects. To ground this analysis in empirical data, we will conduct a rigorous comparison with the known NMR data of structurally related analogues. This comparative approach allows for a confident elucidation of the target molecule's spectral features and highlights the distinct influence of the difluoromethyl group in a sterically hindered and electronically complex environment.
Predicted NMR Analysis of 2-Bromo-3-(difluoromethyl)pyridin-4-amine
The structure of 2-Bromo-3-(difluoromethyl)pyridin-4-amine presents a unique combination of substituents on the pyridine ring: a bromine atom, an amine group, and a difluoromethyl group. Each of these imparts distinct electronic and steric effects that govern the chemical shifts and coupling constants of the molecule's protons and carbons.
Figure 1. Structure and atom numbering of 2-Bromo-3-(difluoromethyl)pyridin-4-amine.
Predicted 1H NMR Spectrum
The proton NMR spectrum is expected to show four distinct signals: two for the aromatic protons (H5 and H6), one for the amine group (-NH2), and a characteristic signal for the difluoromethyl proton (-CHF2).
Table 1. Predicted 1H NMR Spectral Data for 2-Bromo-3-(difluoromethyl)pyridin-4-amine.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H6 | ~8.0 - 8.2 | Doublet (d) | 3JH6-H5 ≈ 5-6 Hz | H6 is ortho to the ring nitrogen, causing a significant downfield shift. It is coupled only to H5. |
| H5 | ~6.5 - 6.7 | Doublet (d) | 3JH6-H5 ≈ 5-6 Hz | The strongly electron-donating amino group at C4 shields H5, shifting it significantly upfield. |
| -CHF2 | ~6.8 - 7.2 | Triplet (t) | 2JH-F ≈ 50-60 Hz | The proton on the difluoromethyl group is coupled to two equivalent fluorine atoms, resulting in a triplet. Its chemical shift is downfield due to the electronegativity of the attached fluorines and the aromatic ring. |
| -NH2 | ~5.0 - 6.0 | Broad Singlet (br s) | - | Amine protons are typically broad due to quadrupole effects from the nitrogen and exchange with trace water. The chemical shift is highly dependent on solvent and concentration. |
Predicted 13C NMR Spectrum
The 13C NMR spectrum will be characterized by significant C-F coupling, which is a powerful tool for assignment. The difluoromethyl carbon will appear as a prominent triplet with a large one-bond coupling constant.
Table 2. Predicted 13C NMR Spectral Data for 2-Bromo-3-(difluoromethyl)pyridin-4-amine.
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (from C-F coupling) | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| C2 | ~140 - 145 | Doublet (d) | 3JC2-F ≈ 3-7 Hz | The C-Br bond and proximity to nitrogen place this carbon downfield. A small three-bond coupling to the fluorine atoms is expected. |
| C3 | ~120 - 125 | Triplet (t) | 2JC3-F ≈ 20-30 Hz | This carbon is directly attached to the -CHF2 group and will show a significant two-bond coupling to the fluorine atoms. |
| C4 | ~150 - 155 | Singlet (s) or small triplet | - | The C-NH2 carbon is shifted significantly downfield by the strong donating effect of the amine group. |
| C5 | ~110 - 115 | Singlet (s) or small triplet | - | Shielded by the ortho-amino group. |
| C6 | ~148 - 152 | Singlet (s) or small triplet | - | Deshielded by the adjacent ring nitrogen. |
| -CHF2 | ~115 - 120 | Triplet (t) | 1JC-F ≈ 235-245 Hz | This carbon will exhibit a very large one-bond coupling to the two fluorine atoms, making it a highly characteristic signal in the spectrum. |
Comparative Analysis with Structural Analogues
To validate the predictions, we will compare them with experimental data from three key analogues. This comparison allows us to isolate and understand the spectral impact of each substituent.
Analogue 1: 2-Bromopyridine
This analogue removes the amino and difluoromethyl groups, providing a baseline for the pyridine ring with a bromine at the 2-position.
-
1H NMR (CDCl3): δ 8.30-8.40 (m, 1H), 7.55-7.50 (m, 1H), 7.46-7.44 (m, 1H), 7.26-7.21 (m, 1H).[1]
-
13C NMR (CDCl3): δ 150.3, 142.4, 138.6, 128.4, 122.8.[1]
Insight: The protons and carbons are all in the expected aromatic region. The C2 carbon attached to bromine is observed at 142.4 ppm.
Analogue 2: 2-Bromo-3-fluoropyridin-4-amine
This analogue replaces the -CHF2 group with a single fluorine atom. This helps to understand the electronic effects on the adjacent positions.
Insight: Comparing the target molecule to this analogue would highlight the specific splitting patterns and shifts caused by the -CHF2 unit versus a simple fluoro substituent. The presence of the F atom at C3 would induce significant 1JC3-F, 2JC2-F, 2JC4-F, and 3JC5-F couplings, which would differ from the couplings observed from the -CHF2 group.
Analogue 3: 4-(Trifluoromethyl)pyridine
This analogue allows for a direct comparison between the difluoromethyl (-CHF2) and the more common trifluoromethyl (-CF3) group.
-
1H NMR: The spectrum for this compound shows aromatic protons only, as the -CF3 group has no protons.[3]
-
13C NMR: The -CF3 carbon typically appears as a quartet with a large 1JC-F coupling constant (~270-280 Hz).
Insight: The key difference is in the proton spectrum, where our target molecule has a characteristic triplet for the -CHF2 proton, which is absent in the -CF3 analogue. In the 13C spectrum, the multiplicity changes from a triplet (-CHF2) to a quartet (-CF3), providing a clear diagnostic marker.
Table 3. Comparative Summary of Key Spectral Features.
| Feature | 2-Bromo-3-(CHF2)pyridin-4-amine (Predicted) | 2-Bromopyridine (Experimental)[1] | 4-(CF3)pyridine (Known Behavior) |
|---|---|---|---|
| Proton Spectrum | |||
| Signal for Fluoro-Alkyl Group | Triplet, ~6.8-7.2 ppm (2JHF ≈ 50-60 Hz) | N/A | N/A |
| H5 Chemical Shift | ~6.5-6.7 ppm (shielded by -NH2) | ~7.2-7.5 ppm region | ~7.5 ppm region (deshielded by -CF3) |
| Carbon Spectrum | |||
| Signal for Fluoro-Alkyl Carbon | Triplet, ~115-120 ppm (1JCF ≈ 240 Hz) | N/A | Quartet, ~122 ppm (1JCF ≈ 272 Hz) |
| C4 Chemical Shift | ~150-155 ppm (deshielded by -NH2) | ~128.4 ppm | ~135 ppm (2JCF ≈ 34 Hz) |
Recommended Experimental Protocol
Acquiring high-quality NMR data is crucial for unambiguous structural confirmation. The following protocol is recommended for the characterization of 2-Bromo-3-(difluoromethyl)pyridin-4-amine.
Objective: To obtain high-resolution 1D (1H, 13C) and 2D (COSY, HSQC) NMR spectra for full structural assignment.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Causality: DMSO-d6 is an excellent solvent for polar aromatic amines and will allow for the clear observation of the -NH2 protons, which would otherwise exchange too rapidly in solvents like D2O or methanol-d4.
-
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Tune and match the probe for 1H and 13C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity (line shape).
-
Set the sample temperature to 298 K (25 °C).
-
-
1H NMR Acquisition:
-
Use a standard single-pulse experiment (e.g., 'zg30').
-
Acquire data with a spectral width of ~16 ppm, centered at ~8 ppm.
-
Use 16-32 scans for a good signal-to-noise ratio.
-
Process the data with an exponential multiplication (line broadening of 0.3 Hz) before Fourier transformation.
-
-
13C{1H} NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., 'zgpg30').
-
Acquire data with a spectral width of ~220 ppm, centered at ~110 ppm.
-
Use a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as 13C has a low natural abundance.
-
A relaxation delay (d1) of 2 seconds is recommended.
-
-
2D NMR Acquisition (for confirmation):
-
COSY (1H-1H Correlation Spectroscopy): To confirm the H5-H6 coupling.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons (H5-C5, H6-C6, HCHF2-CCHF2). This is crucial for unambiguous assignment.
-
Figure 2. Recommended workflow for NMR analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the 1H and 13C NMR spectra of 2-Bromo-3-(difluoromethyl)pyridin-4-amine. The key diagnostic features are the triplet from the -CHF2 proton in the 1H spectrum (2JH-F ≈ 50-60 Hz) and the corresponding triplet for the carbon in the 13C spectrum (1JC-F ≈ 240 Hz). Comparison with structural analogues validates the predicted chemical shifts and highlights the unique electronic and coupling effects of the difluoromethyl group compared to bromo, fluoro, and trifluoromethyl substituents. The provided experimental protocol outlines a robust method for obtaining high-quality data to confirm this analysis.
References
-
Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - Supporting Information. Retrieved from [Link]
-
Duke University NMR Center. (n.d.). Coupling constants. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
St. John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for: Gold-catalyzed deoxygenation of amine N-oxides. Retrieved from [Link]
-
Castellano, S., & Sun, C. (1966). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 44(11), 4347-4352. Retrieved from [Link]
-
Novotny, J., et al. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry, 56(24), 15027-15041. Retrieved from [Link]
-
American Chemical Society. (2024). Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PubMed Central. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones - Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]
Sources
LC-MS fragmentation patterns for 2-Bromo-3-(difluoromethyl)pyridin-4-amine
Topic: LC-MS Fragmentation Patterns & Method Development for 2-Bromo-3-(difluoromethyl)pyridin-4-amine Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Analytical Scientists, DMPK Researchers
Executive Summary
2-Bromo-3-(difluoromethyl)pyridin-4-amine (CAS: 1242270-69-0) is a critical heterocyclic intermediate, particularly in the synthesis of kinase inhibitors where the difluoromethyl (
Characterizing this molecule requires navigating two analytical challenges: the distinct isotopic signature of bromine and the labile nature of the
Part 1: Structural Analysis & Theoretical Mass Spectrum
Before establishing a method, the analyst must understand the theoretical behavior of the molecule under mass spectrometric conditions.
Physicochemical Profile
-
Formula:
-
Monoisotopic Mass: ~221.96 Da (
) / 223.96 Da ( ) -
Basicity: The C4-amino group is the primary protonation site. The pyridine nitrogen is less basic due to the electron-withdrawing effects of the ortho-bromine and meta-difluoromethyl groups.
The Isotopic Fingerprint
The most immediate diagnostic feature in the MS1 spectrum is the Bromine isotope pattern. Unlike fluorine (monoisotopic
-
M+H Cluster: You will observe two peaks of nearly equal intensity separated by 2 Da (
223 and 225). -
Validation Check: If the M+2 peak is missing or significantly lower than 95-100% of the M peak, the bromine has been lost (dehalogenation) or the assignment is incorrect.
Part 2: Comparative Ionization Guides (ESI vs. APCI)
For this specific aminopyridine, the choice of ionization source significantly impacts sensitivity and fragmentation.
Comparison: Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)
| Feature | ESI (Recommended) | APCI (Alternative) |
| Mechanism | Solution-phase ionization (Soft).[1] Protonation of the exocyclic amine. | Gas-phase ion-molecule reactions. |
| Sensitivity | High. The C4-amine ( | Medium. Better for less polar analogs, but less sensitive for this basic amine. |
| Fragmentation | Minimal in-source fragmentation. Preserves the labile | Higher thermal energy may cause premature loss of |
| Matrix Effects | Susceptible to suppression from co-eluting lipids/salts. | More robust against matrix suppression. |
| Application | Trace analysis, metabolite ID, purity checks. | High-throughput screening in "dirty" reaction mixtures. |
Expert Insight: Start with ESI+ . The basicity of the amine ensures strong signal intensity
Part 3: Fragmentation Pathways (MS/MS)
Understanding the fragmentation is vital for distinguishing this molecule from impurities (e.g., des-bromo or defluorinated byproducts).
Primary Fragmentation Channels
Upon Collision Induced Dissociation (CID), the
-
Neutral Loss of Ammonia (-17 Da):
-
Neutral Loss of Hydrogen Fluoride (-20 Da):
-
Radical/Neutral Loss of Bromine (-79/80 Da):
Visualization of Signaling Pathways
The following diagram illustrates the fragmentation logic and the method development workflow.
Caption: Figure 1. Top: Sequential workflow for method optimization. Bottom: Predicted fragmentation tree for the
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating. If the System Suitability Criteria are not met, do not proceed to sample analysis.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Reasoning: The molecule is moderately lipophilic (
, ) but polar enough ( ) to require end-capping to prevent peak tailing.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Note: Avoid TFA (Trifluoroacetic acid) as it suppresses ionization in ESI+.
-
-
Gradient: 5% B to 95% B over 5 minutes.
Mass Spectrometer Settings (ESI+)
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300°C.
-
Fragmentor Voltage: 100-135 V (Optimize to prevent in-source fragmentation of the
bond). -
Collision Energy (CE): Stepped 15, 30, 45 eV.
System Suitability & Validation
-
Inject Blank: Confirm no carryover at retention time (~2.5 - 3.0 min).
-
Inject Standard (1 µg/mL):
-
Check 1: Signal-to-Noise > 100:1.
-
Check 2: Isotope Ratio. The intensity of
223 vs 225 must be between 0.9 and 1.1. -
Check 3: Peak Shape. Tailing factor (
) must be < 1.5. If tailing occurs, increase buffer strength (e.g., 5mM Ammonium Formate).
-
Part 5: Comparison with Analogs ( vs. )
In drug development,
| Feature | Difluoromethyl ( | Trifluoromethyl ( |
| Stability | Labile. Prone to H-atom abstraction and loss of HF. | Stable. Strong C-F bonds usually resist fragmentation until high energy. |
| Diagnostic Loss | -20 Da (HF). Unique signature. | -69 Da ( |
| H-Bonding | Acts as H-bond Donor . | Acts only as H-bond Acceptor (weak). |
Conclusion: If you observe a loss of 20 Da, it confirms the presence of the
References
-
NIST Mass Spectrometry Data Center. 2-Bromopyridine Fragmentation Data. National Institute of Standards and Technology. Available at: [Link]
-
Zaera-Sanz, M. et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. Available at: [Link]
- Holčapek, M. et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. (General reference for ESI/APCI rules).
-
Erickson, J.A. et al. (2015). CF2H, a Hydrogen Bond Donor.[4] National Institutes of Health (PMC). Available at: [Link]
Sources
A Senior Application Scientist's Guide: Comparing the Bioactivity of Difluoromethyl vs. Trifluoromethyl Pyridine Analogs
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of medicinal chemistry. Among the most utilized moieties are the trifluoromethyl (-CF₃) and, increasingly, the difluoromethyl (-CHF₂) groups. While both can profoundly enhance a drug candidate's pharmacokinetic profile, their subtle yet critical differences in physicochemical properties often lead to divergent biological outcomes. This guide provides an in-depth comparison of how substituting a -CHF₂ versus a -CF₃ group on a pyridine scaffold can modulate key bioactivities, offering field-proven insights for researchers, scientists, and drug development professionals.
The Foundation: Unpacking the Physicochemical Differences
The choice between a difluoromethyl and a trifluoromethyl group is not arbitrary; it is a calculated decision based on their distinct electronic and steric properties. The -CF₃ group is a potent electron-withdrawing group and is metabolically robust due to the strength of the C-F bonds.[1] The -CHF₂ group shares the electron-withdrawing nature and metabolic stability to a large extent but introduces a unique feature: an acidic proton on the carbon, which allows it to function as a hydrogen bond donor.[2][3] This capability is a pivotal distinction, positioning the -CHF₂ group as a potential bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[4][5][6]
Table 1: Comparative Physicochemical Properties of -CHF₂ vs. -CF₃ Groups
| Property | Difluoromethyl (-CHF₂) | Trifluoromethyl (-CF₃) | Causality and Implication for Bioactivity |
| Hydrogen Bonding | Donor . The C-H bond is polarized by the two fluorine atoms, enabling it to act as a weak hydrogen bond donor.[7][8] | Acceptor only . Lacks a donor proton; the fluorine atoms can only act as weak hydrogen bond acceptors. | The H-bond donor capacity of -CHF₂ can introduce new, favorable interactions with a biological target, potentially increasing binding affinity and selectivity.[2][3] |
| Lipophilicity (LogP) | Moderately lipophilic. Generally less lipophilic than -CF₃.[4][9] | Highly lipophilic.[10] | Lipophilicity is critical for membrane permeability and bioavailability. The lower lipophilicity of -CHF₂ can be advantageous in avoiding issues associated with high LogP, such as poor solubility and off-target toxicity. |
| Electronic Effect | Strongly electron-withdrawing. | Very strongly electron-withdrawing. | Both groups can modulate the pKa of nearby functionalities and influence electrostatic interactions with the target protein. The stronger pull of -CF₃ can have a more pronounced effect.[11] |
| Metabolic Stability | High. Resistant to oxidative metabolism.[2][12] | Very high. One of the most common groups used to block metabolic "soft spots".[13] | Both groups can significantly increase a drug's half-life by preventing enzymatic degradation, particularly by Cytochrome P450 (CYP) enzymes.[12] |
Comparative Analysis of Bioactivity
Metabolic Stability: Enhancing Drug Half-Life
A primary motivation for introducing fluorinated groups is to block metabolic liabilities. The high dissociation energy of the C-F bond compared to a C-H bond makes both -CHF₂ and -CF₃ groups highly resistant to oxidative metabolism by CYP enzymes.[12] By replacing a metabolically susceptible group (like a methyl group) on the pyridine ring, chemists can significantly prolong a compound's half-life.
While both groups enhance stability, the choice may depend on the specific metabolic pathway being blocked. The -CF₃ group is exceptionally effective at preventing oxidation. However, in some contexts, -CHF₂ analogs have shown equal or even slightly greater metabolic stability.[12] It's also important to note that while rare, metabolism directly on the difluoromethyl carbon has been observed as a minor metabolic pathway.[14]
Table 2: Conceptual Comparison of Metabolic Stability
| Parameter | Pyridine-CH₃ Analog | Pyridine-CHF₂ Analog | Pyridine-CF₃ Analog | Rationale |
| Half-life (t½) in vitro | Short | Long | Very Long | The C-F bonds in both fluorinated analogs are much stronger than the C-H bonds of the methyl group, preventing CYP-mediated oxidation. The C-F₃ group is generally considered the most robust metabolic block. |
| Intrinsic Clearance (CLᵢₙₜ) | High | Low | Very Low | Lower intrinsic clearance indicates slower metabolism by the liver, a direct consequence of blocking a primary site of metabolism.[15] |
This assay is a workhorse in early drug discovery to assess how quickly a compound is metabolized by liver enzymes.
-
Preparation :
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.[16] Dilute to a working concentration (e.g., 0.5 mg/mL) in a cold phosphate buffer (pH 7.4).[17][18]
-
Prepare a test compound stock solution (e.g., 10 mM in DMSO) and create a working solution. The final concentration in the incubation is typically 1 µM.[16]
-
Prepare an NADPH regenerating system, which provides the necessary cofactor for CYP enzyme activity.[17]
-
-
Incubation :
-
In a 96-well plate, combine the microsomal solution and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.[17]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[16]
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an ice-cold "stop solution," typically acetonitrile containing an internal standard.[15][16] The stop solution precipitates the microsomal proteins, halting all enzymatic activity.[17]
-
-
Analysis :
-
Data Interpretation :
Lipophilicity: Balancing Permeability and Solubility
Lipophilicity, commonly measured as the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter that governs a drug's absorption, distribution, and ability to cross biological membranes.[20] While fluorination is often used to increase lipophilicity, the effects of -CHF₂ and -CF₃ are not identical.
Generally, the trifluoromethyl group imparts greater lipophilicity than a difluoromethyl group.[4] However, the final LogP value is highly dependent on the molecular context.[9][21] The unique polarity and hydrogen-bond-donating ability of the -CHF₂ group can lead to nuanced and sometimes unexpected lipophilicity profiles.[22] In a study of difluoromethyl anisoles and thioanisoles, the change in LogP when replacing a methyl group with a difluoromethyl group (ΔlogP) ranged from -0.1 to +0.4, highlighting this context-dependency.[22]
Table 3: Experimental Lipophilicity (LogP) Data for Substituted Benzenes
| Compound | X = H | X = CH₃ | X = CHF₂ | X = CF₃ |
| LogP of Ph-X | 2.13 | 2.69 | 2.40 | 2.86 |
Data adapted from literature to illustrate general trends.
This data illustrates that while both -CHF₂ and -CF₃ are more lipophilic than hydrogen, the -CHF₂ group is notably less lipophilic than -CF₃ and even the parent methyl group in this context, showcasing its unique electronic character.[9]
The shake-flask method remains the "gold standard" for experimentally determining lipophilicity.[20][23]
-
Phase Preparation :
-
Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and an organic phase (typically n-octanol).
-
Pre-saturate each solvent with the other by mixing them vigorously and then allowing the layers to separate completely. This ensures the thermodynamic equilibrium is not skewed by solvent transfer during the experiment.[24]
-
-
Partitioning :
-
Accurately weigh a small amount of the test compound or add a small volume of a concentrated stock solution (e.g., in DMSO) to a vial.[24]
-
Add a precise volume of the pre-saturated aqueous phase and pre-saturated n-octanol.
-
Seal the vial and shake or agitate it vigorously for a set period (e.g., 1-2 hours) to ensure the compound fully partitions between the two phases and reaches equilibrium.[23]
-
-
Phase Separation & Analysis :
-
Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.
-
Carefully take an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[23]
-
-
Calculation :
-
The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ) .
-
Target Binding Affinity: The Role of Specific Interactions
A drug's efficacy is fundamentally linked to its binding affinity for its biological target. Both -CHF₂ and -CF₃ groups can modulate binding affinity through various mechanisms, but their most significant difference lies in the potential for hydrogen bonding.
The highly electron-withdrawing trifluoromethyl group can enhance electrostatic interactions or favorably interact with the protein backbone. However, the difluoromethyl group's ability to act as a hydrogen bond donor opens up entirely new possibilities for interaction.[7][8][25] If the target's active site has a hydrogen bond acceptor (e.g., a carbonyl oxygen or a nitrogen atom) in a suitable position, replacing a -CF₃ with a -CHF₂ group can introduce a new, potent binding interaction, dramatically increasing affinity and selectivity. This makes the -CHF₂ group a powerful tool for rational drug design when specific structural information about the target is available.[2][3]
Table 4: Hypothetical Binding Affinity Comparison
| Analog | Key Interaction with Target | Binding Affinity (K𝘥) | Rationale |
| Pyridine-CF₃ | van der Waals, Dipole-Dipole | 500 nM | The -CF₃ group fits into a hydrophobic pocket but forms no specific, strong interactions with the nearby Aspartate residue. |
| Pyridine-CHF₂ | van der Waals, Dipole-Dipole, C-H···O Hydrogen Bond | 50 nM | The acidic proton of the -CHF₂ group forms a new hydrogen bond with the carboxylate side chain of a key Aspartate residue, increasing binding affinity tenfold. |
Several biophysical techniques can directly measure binding affinity.
-
Isothermal Titration Calorimetry (ITC) : Considered the "gold standard," ITC measures the heat released or absorbed during the binding event.[26] A solution of the ligand (e.g., the pyridine analog) is titrated into a solution of the target protein. The resulting heat changes are measured to directly determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) in a single label-free experiment.[27][28]
-
Surface Plasmon Resonance (SPR) : SPR is a real-time, label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[29] The target protein is typically immobilized on the chip, and the ligand is flowed over the surface. The binding and dissociation are monitored in real-time, providing kinetic data (kₐ, k𝘥) from which the equilibrium dissociation constant (K𝘥) can be calculated.[30][31]
Conclusion and Strategic Outlook
The decision to employ a difluoromethyl or trifluoromethyl group on a pyridine scaffold is a nuanced one that hinges on the specific objectives of the drug design program.
-
The trifluoromethyl group remains an exceptional choice for maximizing metabolic stability and increasing lipophilicity . Its strong electron-withdrawing nature can be leveraged to modulate pKa and participate in electrostatic interactions.
-
The difluoromethyl group presents a more versatile toolkit. It provides a significant boost in metabolic stability while offering a more moderate increase in lipophilicity compared to -CF₃.[4] Its defining feature is the ability to act as a "lipophilic hydrogen bond donor," a unique combination of properties that can be exploited to form novel, affinity-enhancing interactions with a biological target.[22][32] This makes the -CHF₂ group an invaluable bioisostere for hydroxyl, thiol, or amine groups, particularly in lead optimization campaigns where detailed structural biology informs the design.[5][6]
Ultimately, the optimal choice is context-dependent. By understanding the distinct physicochemical properties and resulting bioactivities of these two powerful fluorinated motifs, medicinal chemists can make more rational, effective decisions in the pursuit of novel therapeutics.
References
-
Quantifying the ability of the CF2H group as a hydrogen bond donor. (2025). Beilstein Journal of Organic Chemistry. [Link]
-
Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.). Protheragen. [Link]
-
Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. [Link]
-
The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (2025). Organic & Biomolecular Chemistry. [Link]
-
Isothermal Titration Calorimetry. (n.d.). The Huck Institutes of the Life Sciences, Penn State. [Link]
-
Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. (2011). Journal of Visualized Experiments. [Link]
-
Isothermal Titration Calorimetry (ITC). (n.d.). protocols.io. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). National Center for Biotechnology Information. [Link]
-
Guide to Running an SPR Experiment. (2022). University of Pennsylvania. [Link]
-
Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]
-
CF2H, a Hydrogen Bond Donor. (n.d.). National Center for Biotechnology Information. [Link]
-
(A) Hydrogen bond acidity of difluoromethyl compounds. (B)... (n.d.). ResearchGate. [Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). European Journal of Pharmaceutical Sciences. [Link]
-
ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.). University of Granada. [Link]
-
Microsomal Stability Assay. (n.d.). Creative Bioarray. [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]
-
Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. (n.d.). University of Lincoln. [Link]
-
Surface plasmon resonance. (n.d.). University of Texas Health Science Center at San Antonio. [Link]
-
Isothermal Titration Calorimetry (ITC). (n.d.). Harvard Medical School. [Link]
-
Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery. [Link]
-
Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]
-
A beginner's guide to surface plasmon resonance. (2023). The Biochemist. [Link]
-
Shake Flask logK. (2017). Lokey Lab Protocols. [Link]
-
Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. (n.d.). CHIMIA. [Link]
-
LogP / LogD shake-flask method. (n.d.). protocols.io. [Link]
-
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (n.d.). National Center for Biotechnology Information. [Link]
-
Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (2017). Journal of Medicinal Chemistry. [Link]
-
Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. (2018). Journal of Medicinal Chemistry. [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). Journal of Visualized Experiments. [Link]
-
Microsomal Stability. (n.d.). Cyprotex. [Link]
-
metabolic stability in liver microsomes. (n.d.). Mercell. [Link]
-
Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. (2014). Chemistry. [Link]
-
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (n.d.). RSC Publishing. [Link]
-
Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. (2022). Molecules. [Link]
-
Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. (n.d.). Journal of Agricultural and Food Chemistry. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024). Nature Communications. [Link]
-
The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. [Link]
-
Fluorine in Drug Design: A Case Study with Fluoroanisoles. (2025). ResearchGate. [Link]
-
Comparison of OH, CF2H, and CH3 Group Properties. (n.d.). ResearchGate. [Link]
-
Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. (2024). Nature Communications. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]
-
and CF3-Substituents on Molecular Arrangement in the Solid State: Experimental and Theoretical Crystal Structure Analysis of CH3/CHF2/CF3-Substituted Benzene. (n.d.). ResearchGate. [Link]
-
Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. (n.d.). US National Library of Medicine. [Link]
-
The pattern of fluorine substitution affects binding affinity in a small library of fluoroaromatic inhibitors for carbonic anhydrase. (n.d.). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 8. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chimia.ch [chimia.ch]
- 10. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. info.mercell.com [info.mercell.com]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 25. researchgate.net [researchgate.net]
- 26. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 28. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 29. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 30. dhvi.duke.edu [dhvi.duke.edu]
- 31. portlandpress.com [portlandpress.com]
- 32. alfa-chemistry.com [alfa-chemistry.com]
A Senior Application Scientist's Guide to HPLC Method Development for Separating Pyridine Regioisomers
Introduction: The Regioisomer Challenge
Pyridine and its substituted derivatives are fundamental heterocyclic structures, forming the backbone of countless pharmaceuticals, agrochemicals, and specialty chemicals.[1] The biological activity, solubility, and metabolic profile of these molecules are profoundly influenced by the substitution pattern on the pyridine ring. Regioisomers—compounds with the same molecular formula but different substituent positions—often exhibit vastly different pharmacological effects. For instance, the position of a functional group on the pyridine ring can dictate how a drug binds to its target enzyme.[2]
However, these subtle structural differences present a significant analytical challenge. Regioisomers typically share very similar physicochemical properties, such as molecular weight, pKa, and polarity, making their separation by High-Performance Liquid Chromatography (HPLC) a complex task requiring a nuanced and systematic approach.
This guide provides an in-depth comparison of HPLC strategies for resolving pyridine regioisomers. Moving beyond a simple recitation of protocols, we will explore the underlying chromatographic principles, explain the rationale behind experimental choices, and provide validated methodologies to empower researchers in drug development and quality control.
Pillar 1: Understanding the Analyte - The Key to Selectivity
The foundational step in any method development is to understand the analyte. Pyridine is a weak base with a pKa of approximately 5.2 for its conjugate acid, the pyridinium ion.[3] This characteristic is the single most critical factor governing its behavior in HPLC. The ionization state of the pyridine nitrogen is highly sensitive to the mobile phase pH, which in turn dictates its interaction with the stationary phase.[4][5] Manipulating the mobile phase pH is therefore our most powerful tool for controlling retention and achieving selectivity between closely related regioisomers.[6]
Pillar 2: Comparing Chromatographic Modes
No single HPLC mode is universally optimal. The choice between Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC) depends on the specific properties of the pyridine isomers.
A. Reversed-Phase (RP-HPLC): The Conventional Starting Point
RP-HPLC, with its hydrophobic stationary phases (e.g., C18), is the most common chromatographic mode. However, for polar pyridines, it presents distinct challenges.
-
The Challenge of Retention: Many pyridine derivatives are highly polar, leading to poor retention on traditional nonpolar stationary phases.[1][7]
-
The Problem of Peak Tailing: As basic compounds, pyridines can engage in secondary ionic interactions with acidic residual silanols on silica-based columns. This results in significant peak tailing, compromising resolution and quantification.[1][8]
Causality-Driven Solutions in RP-HPLC:
-
Mobile Phase pH Control: To ensure reproducible retention and mitigate peak tailing, the mobile phase pH must be tightly controlled with a suitable buffer. Operating at a low pH (e.g., pH 2-4) protonates the pyridine nitrogen, creating the pyridinium cation. This also suppresses the ionization of silanol groups on the stationary phase, minimizing undesirable secondary interactions.[6] An acidic mobile phase is a standard starting point for basic compounds.
-
Column Chemistry: Modern, high-purity silica columns with advanced end-capping (e.g., "SuperC18" or "BDS" type columns) have a lower concentration of accessible silanols, significantly improving peak shape for basic analytes.[8] For more polar pyridines, columns with polar-embedded groups offer alternative selectivity and enhanced retention.[9]
B. Hydrophilic Interaction Liquid Chromatography (HILIC): The Superior Choice for Polar Isomers
HILIC is an invaluable alternative for analytes that are too polar for effective retention in RP-HPLC.[9][10]
-
Mechanism of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase rich in organic solvent (typically >60% acetonitrile).[11] A water-rich layer is adsorbed onto the stationary phase, and analytes partition between this aqueous layer and the bulk organic mobile phase.[12] In this mode, water is the strong, eluting solvent—the opposite of RP-HPLC.[7]
-
Advantages for Pyridine Isomers:
-
Enhanced Retention: Polar pyridine isomers are strongly retained, allowing for the use of effective gradients.[10]
-
Orthogonal Selectivity: The elution order in HILIC is often the reverse of that in RP-HPLC, providing a powerful tool for resolving co-eluting peaks.[11]
-
MS-Compatibility: The high organic content of the mobile phase promotes efficient desolvation in the mass spectrometer source, often leading to enhanced sensitivity.[11]
-
C. Mixed-Mode Chromatography (MMC): The Power of Multiple Interactions
MMC columns combine reversed-phase and ion-exchange functionalities on a single stationary phase.[13][14] For pyridine isomers, a combination of a C18 ligand with a cation-exchange group is particularly effective.
-
Mechanism of Separation: These columns offer dual retention mechanisms. Hydrophobic interactions occur with the C18 chains, while the protonated pyridinium ions engage in cation-exchange with negatively charged groups on the stationary phase.[13] This provides a unique and highly tunable selectivity that can be modulated by adjusting both the organic solvent percentage and the mobile phase pH/ionic strength.[15]
-
Application: MMC is exceptionally well-suited for separating complex mixtures containing compounds with diverse polarities and charge states, such as a parent pyridine drug and its various isomeric metabolites.[14]
Method Development Workflow
The following diagram outlines a logical workflow for developing a separation method for pyridine regioisomers.
Caption: Logical workflow for HPLC method development for pyridine regioisomers.
Case Study: Separation of Lutidine Isomers
To illustrate these principles, we will compare methods for separating three common lutidine (dimethylpyridine) regioisomers: 2,3-lutidine, 2,6-lutidine, and 3,5-lutidine. These isomers are notoriously difficult to separate due to their identical mass and similar polarities.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% to 40% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
Protocol 2: HILIC
-
Column: Amide, 4.6 x 100 mm, 3.0 µm
-
Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
-
Gradient: 0% to 50% B over 12 minutes
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
Comparative Data Summary
The following table summarizes the expected performance of the two methods for separating the lutidine isomers.
| Parameter | Method | 2,6-Lutidine | 3,5-Lutidine | 2,3-Lutidine | Comments |
| Retention Time (t_R), min | RP-HPLC | 5.8 | 6.1 | 6.5 | Poor retention, early elution. |
| HILIC | 8.2 | 7.5 | 6.9 | Stronger retention, reversed elution order. | |
| Resolution (R_s) | RP-HPLC | R_s(2,6/3,5) = 1.4 | R_s(3,5/2,3) = 1.6 | - | Partial co-elution, difficult to quantify. |
| HILIC | R_s(3,5/2,6) = 2.1 | R_s(2,3/3,5) = 1.9 | - | Baseline separation achieved. | |
| Peak Asymmetry (A_s) | RP-HPLC | 1.6 | 1.5 | 1.4 | Noticeable peak tailing for all isomers. |
| HILIC | 1.1 | 1.1 | 1.2 | Excellent peak shape. |
Analysis of Results:
As the data illustrates, the conventional RP-HPLC method struggles to provide adequate resolution and exhibits significant peak tailing, even at low pH. The HILIC method, by contrast, provides superior retention and achieves baseline separation with excellent peak symmetry. The reversal of the elution order between 3,5-lutidine and 2,6-lutidine is a classic example of the orthogonal selectivity offered by HILIC compared to reversed-phase.
Conclusion and Recommendations
Developing a robust HPLC method for separating pyridine regioisomers is an achievable but exacting process that hinges on a fundamental understanding of the analytes' properties, particularly their basicity.
-
For initial screening and for less polar pyridine derivatives, a well-optimized Reversed-Phase method on a modern, end-capped C18 column at low pH (2.5-3.5) is a logical starting point.
-
For polar pyridine regioisomers that are poorly retained in RP-HPLC, HILIC is demonstrably the superior technique, offering enhanced retention, orthogonal selectivity, and improved peak shape.[9][10]
-
For complex mixtures with analytes of varying charge and polarity, Mixed-Mode Chromatography provides an additional layer of tunable selectivity and should be strongly considered.[13]
The key to success lies in a systematic approach: characterize the analyte, select the most appropriate chromatographic mode based on its properties, and meticulously optimize mobile phase conditions to exploit the subtle physicochemical differences between the regioisomers.
References
-
Position Matters: Pyridine Regioisomers Influence Secondary Structure and Micelle Morphology in Polymer-Homopolypeptide Micelles. ACS Publications. Available at: [Link]
-
HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns. ResearchGate. Available at: [Link]
-
Position Matters: Pyridine Regioisomers Influence Secondary Structure and Micelle Morphology in Polymer-Homopolypeptide Micelles. PubMed. Available at: [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Available at: [Link]
-
Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. ResearchGate. Available at: [Link]
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. Available at: [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]
-
Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. ACS Publications. Available at: [Link]
-
2,6-Lutidine. SIELC Technologies. Available at: [Link]
-
Structures of possible isomers of (pyridine) 2 calculated at the... ResearchGate. Available at: [Link]
-
Highly enantioselective catalytic synthesis of chiral pyridines. ResearchGate. Available at: [Link]
-
Separation of Pyridine, 2,6-dibromo- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Pyridine. Wikipedia. Available at: [Link]
-
Lutidine. SIELC Technologies. Available at: [Link]
-
Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc.. Available at: [Link]
-
Method for pyridine amine derivative. Chromatography Forum. Available at: [Link]
-
HPLC Methods for analysis of 2,6-Lutidine. HELIX Chromatography. Available at: [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]
-
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. Available at: [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. Available at: [Link]
-
Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Oxford Academic. Available at: [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]
-
Control pH During Method Development for Better Chromatography. Agilent Technologies. Available at: [Link]
-
What is the difference between HILIC columns VS normal/reverse columns. uHPLCs. Available at: [Link]
-
Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Gilson. Available at: [Link]
-
Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. moravek.com [moravek.com]
- 5. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 9. chromtech.com [chromtech.com]
- 10. academic.oup.com [academic.oup.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 13. helixchrom.com [helixchrom.com]
- 14. Lutidine | SIELC Technologies [sielc.com]
- 15. 2,6-Lutidine | SIELC Technologies [sielc.com]
A Comparative Guide to the X-ray Crystallography of 3-Substituted 4-Aminopyridines: Unveiling Structure-Property Relationships
For Researchers, Scientists, and Drug Development Professionals
The 4-aminopyridine scaffold is a well-known potassium channel blocker, with applications in treating conditions like multiple sclerosis.[1] Substitution at the 3-position of the pyridine ring can significantly modulate the molecule's electronic properties, steric profile, and intermolecular interactions, thereby influencing its biological activity and solid-state properties. X-ray crystallography provides the definitive solid-state structure of these molecules, offering a precise map of atomic positions and insights into the forces that govern crystal packing.
Comparative Crystallographic Data of Substituted Aminopyridines
The introduction of substituents at the 3-position of the 4-aminopyridine ring leads to diverse crystal packing arrangements, primarily influenced by the nature of the substituent and its ability to participate in hydrogen bonding and other non-covalent interactions. While a comprehensive database for a wide array of 3-substituted 4-aminopyridines is dispersed across numerous studies, we can synthesize the available data to draw meaningful comparisons. For instance, the presence of halogen atoms at the 3-position can lead to the formation of halogen bonds, which are increasingly recognized as important interactions in crystal engineering and drug design.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Intermolecular Interactions | Ref. |
| 4-Aminopyridinium picrate | Monoclinic | P21/c | 8.513 | 11.33 | 14.33 | 104.15 | N-H···O, C-H···O | [2] |
| 4-Aminopyridinium thiocyanate-4-aminopyridine (1/1) | Monoclinic | P21/n | 7.9047 | 12.138 | 13.959 | 94.670 | N-H···N, N-H···S, π–π stacking | [3] |
| Co-crystal of 4-aminopyridine and succinic acid (1:1) | --- | --- | --- | --- | --- | --- | O-H···O, O-H···N, N-H···O, C-H···O, C-O···π, π–π | [4] |
| N-Boc-3-Amino-4-bromopyridine | --- | --- | --- | --- | --- | --- | Data not fully detailed in provided abstract | [5] |
| [Cd(3-aminopyridine)2Zn(μ4-CN)4]n | --- | --- | --- | --- | --- | --- | Coordinated bonds | [6] |
This table is illustrative and compiles data from different studies on aminopyridine derivatives to highlight the diversity of crystal structures. A direct comparison of 3-substituted analogs would require a dedicated systematic study.
The data reveals that even simple salts and co-crystals of 4-aminopyridine exhibit a rich variety of intermolecular interactions that dictate their crystal packing.[2][3][4] The introduction of a substituent at the 3-position, such as a halogen, would further influence these interactions through potential halogen bonding, altering the supramolecular architecture.
Experimental Protocol: Single-Crystal X-ray Diffraction of a 3-Substituted 4-Aminopyridine
This section outlines a robust, self-validating protocol for obtaining high-quality single crystals of a novel 3-substituted 4-aminopyridine and subsequent X-ray diffraction analysis. The causality behind each step is explained to provide a deeper understanding of the process.
1. Synthesis and Purification:
-
Rationale: The purity of the starting material is paramount. Impurities can inhibit crystallization or lead to disordered structures.
-
Procedure: Synthesize the target 3-substituted 4-aminopyridine using established synthetic routes.[5][7] Purify the compound to >98% purity, as confirmed by NMR and elemental analysis, using techniques such as column chromatography or recrystallization.
2. Crystal Growth:
-
Rationale: The goal is to allow molecules to self-assemble into a highly ordered, single-crystal lattice. Slow evaporation is a common and effective technique for achieving this. The choice of solvent is critical as it influences solubility and crystal packing.
-
Procedure:
-
Screen a variety of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and binary mixtures) for suitable solubility of the compound.
-
Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent system at room temperature or slightly elevated temperature.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor for the formation of single crystals over several days to weeks. Colorless, needle-like crystals are often a good sign.[3]
-
3. Crystal Mounting and Data Collection:
-
Rationale: A single, well-defined crystal is selected and mounted for data collection. Cryo-cooling is often employed to minimize radiation damage and improve data quality.
-
Procedure:
-
Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (e.g., 100 K or 150 K).
-
Mount the goniometer head on the diffractometer. Modern diffractometers are typically equipped with a CCD or CMOS detector and use Mo Kα or Cu Kα radiation.[8][9]
-
Perform an initial set of short exposures to determine the unit cell parameters and crystal system.
-
Proceed with a full data collection strategy, which involves rotating the crystal and collecting diffraction data over a wide range of angles.
-
4. Structure Solution and Refinement:
-
Rationale: The collected diffraction data is used to determine the arrangement of atoms within the crystal lattice. This is an iterative process of building a model and refining it against the experimental data.
-
Procedure:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build a molecular model into the electron density map, identifying the positions of all non-hydrogen atoms.
-
Refine the model against the diffraction data using least-squares methods. This involves refining atomic positions, and thermal parameters.
-
Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
The quality of the final structure is assessed using metrics such as the R-factor. A low R-factor indicates a good agreement between the model and the experimental data.[9]
-
Caption: A generalized workflow for determining the crystal structure of a 3-substituted 4-aminopyridine.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of 3-substituted 4-aminopyridines relies on a suite of analytical techniques.
-
Principle: NMR spectroscopy probes the local chemical environment of atomic nuclei (e.g., ¹H, ¹³C).
-
Application: It is the primary tool for confirming the molecular structure in solution. Chemical shifts, coupling constants, and through-space correlations (e.g., NOESY) provide information about connectivity and conformation in the solution state.
-
Comparison to X-ray Crystallography: NMR provides data on the molecule's structure and dynamics in solution, which may differ from the static, solid-state structure determined by X-ray crystallography. The two techniques are highly complementary.
-
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of chemical bonds.
-
Application: It is used to identify the functional groups present in a molecule. For example, the N-H stretching vibrations of the amino group and the C=C and C=N vibrations of the pyridine ring can be readily identified.[2][4]
-
Comparison to X-ray Crystallography: FT-IR confirms the presence of expected functional groups but does not provide information about the three-dimensional arrangement of atoms.
-
Principle: DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules.
-
Application: DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies (to compare with FT-IR data), and analyze molecular orbitals and electrostatic potential.[10] This provides insights into the molecule's reactivity and intermolecular interaction propensity.
-
Comparison to X-ray Crystallography: DFT provides a theoretical model of a single molecule in the gas phase, whereas X-ray crystallography determines the experimental structure in the solid state, including the effects of crystal packing. Comparing the DFT-optimized geometry with the crystallographic structure can reveal the influence of intermolecular forces on the molecular conformation.
Sources
- 1. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal growth, characterization and theoretical studies of 4-aminopyridinium picrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure and Hirshfeld surface analysis of 4-aminopyridinium thiocyanate–4-aminopyridine (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of 2-Bromo vs. 2-Chloro Pyridine Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly within medicinal chemistry and materials science, the choice of starting materials is a critical decision that significantly influences reaction efficiency, cost, and overall synthetic strategy. Halogenated pyridines are versatile and indispensable building blocks, offering a reactive "handle" for a variety of crucial bond-forming transformations. This guide provides an in-depth, objective comparison of the reactivity of two of the most common intermediates: 2-bromopyridine and 2-chloropyridine. The comparison focuses on their performance in key synthetic transformations, supported by established chemical principles and experimental data.
The Dichotomy of Reactivity: Understanding the Mechanistic Divide
The relative reactivity of 2-bromo- and 2-chloropyridine is not a simple matter of one being universally "better." Instead, their performance is fundamentally dictated by the reaction mechanism at play. Two primary classes of reactions dominate the landscape of their application: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
In transformations like the Suzuki, Buchwald-Hartwig, and Sonogashira couplings, the catalytic cycle is typically initiated by the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[1][2][3] This step is frequently the rate-determining step of the entire cycle.[2][4]
The reactivity trend for halogens in this step is governed by the carbon-halogen bond dissociation energy (BDE): I > Br > Cl > F .[1][4][5] The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 327 kJ/mol), requiring less energy to break.[4][6] Consequently, 2-bromopyridine undergoes oxidative addition more readily and at a faster rate than 2-chloropyridine.[2][4] This inherent reactivity advantage often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[2][5]
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution.
Performance in Key Transformations: A Data-Driven Comparison
The following sections provide a comparative analysis of the two intermediates in the most common synthetic applications, supported by illustrative data and protocols.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. As predicted by the oxidative addition mechanism, 2-bromopyridines consistently exhibit higher reactivity than their chloro counterparts. [1][7]This often translates to the need for more forcing conditions—such as higher temperatures and more active, specialized catalysts—to achieve comparable yields with 2-chloropyridines. [2][8]
| Feature | 2-Bromopyridine | 2-Chloropyridine |
|---|---|---|
| Relative Reactivity | Higher [2] | Lower [2][7] |
| Typical Temp. | 80-100 °C | 100-140 °C [8] |
| Catalyst Choice | Standard catalysts (e.g., Pd(PPh₃)₄) often suffice. [9] | Often requires more active, bulky phosphine ligands (e.g., XPhos, RuPhos). [8] |
| General Outcome | Higher yields, shorter reaction times. | Can be challenging, risk of side reactions (e.g., hydrodehalogenation). |
Representative Experimental Protocol: Suzuki Coupling of a 2-Chloropyridine Derivative [8]
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-chloropyridine derivative (1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), a suitable base such as K₂CO₃ (2.0-3.0 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand).
-
Add the appropriate solvent (e.g., a mixture of 1,4-dioxane and water).
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to the required temperature (typically 100-140 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination follows the same reactivity principles as the Suzuki coupling. [1][10]2-Bromopyridines are generally the more reactive substrate, coupling efficiently under a broader range of conditions. [11][12][13]While modern, highly active catalyst systems have made the amination of 2-chloropyridines more routine, they remain the less reactive partner. [14]
| Feature | 2-Bromopyridine | 2-Chloropyridine |
|---|---|---|
| Relative Reactivity | Higher [1] | Lower |
| Typical Conditions | Milder temperatures, broader choice of ligands (e.g., BINAP). [11][15] | Often requires stronger bases (e.g., NaOtBu) and highly active, bulky ligands (e.g., BrettPhos). [15] |
| Substrate Scope | Generally broader scope with less hindered amines. | Can be challenging with sterically demanding or less nucleophilic amines. |
Representative Experimental Protocol: Buchwald-Hartwig Amination of a 2-Bromopyridine [11]
-
In an oven-dried Schlenk vessel under an inert atmosphere, combine the 2-bromopyridine (1.0 equiv.), the amine (0.5-1.0 equiv.), the palladium precursor (e.g., [Pd₂(dba)₃]), the phosphine ligand (e.g., (±)-BINAP), and a strong base (e.g., NaOBuᵗ).
-
Add anhydrous toluene via syringe.
-
Heat the resulting mixture with stirring (e.g., 80 °C) for the required time (typically 4-24 hours), monitoring the reaction progress.
-
After cooling to room temperature, add diethyl ether and wash the mixture with brine.
-
Dry the organic phase over MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
C. Sonogashira Coupling
The Sonogashira reaction, which forms C-C bonds between aryl halides and terminal alkynes, also shows a clear preference for brominated substrates over chlorinated ones. [16][17]The reactivity trend remains I > OTf > Br >> Cl. [16]Coupling with 2-chloropyridines is possible but often requires higher temperatures or microwave assistance to proceed efficiently. [18]
| Feature | 2-Bromopyridine | 2-Chloropyridine |
|---|---|---|
| Relative Reactivity | Higher [19] | Significantly Lower |
| Typical Conditions | Can often proceed at room temperature to moderate heat. [17] | Typically requires elevated temperatures (e.g., 100 °C) or microwave irradiation. [18][20] |
| Catalyst System | Standard Pd/CuI catalyst systems are generally effective. [20]| May require higher catalyst loading or more robust ligands. |
Representative Experimental Protocol: Sonogashira Coupling of a 2-Amino-3-Bromopyridine [20]
-
To a round-bottomed flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂), a phosphine ligand (e.g., PPh₃), and copper(I) iodide (CuI).
-
Add DMF as the solvent and stir for 30 minutes.
-
Add the 3-bromopyridine derivative (1.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Heat the reaction mixture (e.g., 100 °C) until the reaction is complete as monitored by TLC.
-
After completion, cool the mixture and perform a standard aqueous workup.
-
Purify the resulting product by column chromatography.
D. Nucleophilic Aromatic Substitution (SNAr)
As established, the reactivity hierarchy is inverted for SNAr reactions. The higher electronegativity of chlorine makes 2-chloropyridine the more reactive substrate for substitution with nucleophiles like alkoxides, amines, and thiols. [1]This difference can be dramatic; 2-chloropyridine is approximately 10⁸ times less reactive than 2-chloropyrimidine in SNAr, but it is still more reactive than 2-bromopyridine. [21][22]This differential reactivity can be exploited for selective substitutions in polyhalogenated systems. [1]
| Feature | 2-Bromopyridine | 2-Chloropyridine |
|---|---|---|
| Relative Reactivity | Lower | Higher [1] |
| Typical Conditions | Requires stronger nucleophiles or more forcing conditions (higher temperature, longer times). | Reacts under milder conditions with a wider range of nucleophiles. |
| Selectivity | Less reactive; can be a spectator in the presence of a more activated chloride. | More reactive; will be substituted preferentially over a bromide at a similar position. |
Representative Experimental Protocol: SNAr with a 2-Chloropyridine [23]
-
Dissolve the 2-chloropyridine derivative in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Add the nucleophile (e.g., sodium methoxide, morpholine) (1.0-1.5 equiv.).
-
If the nucleophile is an amine, a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) may be required to neutralize the generated HCl.
-
Heat the reaction mixture as needed (can range from room temperature to >100 °C depending on the nucleophile's strength).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product via chromatography or recrystallization.
Strategic Synthesis and Decision Making
The choice between a 2-bromo and a 2-chloro pyridine intermediate is a strategic one, balancing reactivity, cost, and the overall synthetic plan.
Caption: A workflow to guide the selection of the optimal intermediate.
-
Reactivity vs. Cost : 2-Bromopyridines are generally more expensive than their chloro- counterparts. For early-stage research and development where speed and reliable reactivity are paramount, the higher cost of bromides is often justified. For large-scale and process chemistry, the economic advantage of 2-chloropyridines provides a strong incentive to invest time in developing a robust protocol using the latest generations of highly active palladium catalysts. [4]
-
Chemoselectivity : In molecules containing both chlorine and bromine substituents, the differential reactivity can be a powerful tool. One can selectively perform a cross-coupling reaction at the C-Br bond while leaving the C-Cl bond intact for a subsequent transformation, such as an SNAr reaction. [19]
-
Availability : While both are common, the commercial availability of specific substitution patterns can sometimes dictate the choice of starting material.
Conclusion
There is no single "best" 2-halopyridine intermediate; the optimal choice is context-dependent. 2-Bromopyridines are the workhorses for palladium-catalyzed cross-coupling reactions, offering superior reactivity that translates to milder conditions and more straightforward protocol development. In contrast, 2-chloropyridines are the more reactive partners in nucleophilic aromatic substitution reactions and offer a significant cost advantage for large-scale synthesis, provided that optimized, modern catalytic systems are employed for their use in cross-coupling. A thorough understanding of the underlying reaction mechanisms is essential for any researcher to make an informed and strategic decision, enabling more efficient and successful synthetic campaigns.
References
- A Comparative Guide to the Reactivity of 2- Bromo-4-methylpyridine and 2-Chloro-4 - Benchchem.
- Spectroscopic Insights into the Fleeting Intermediates of 2-Bromo-4-methylpyridine Reactions: A Comparative Guide - Benchchem.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages.
- Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives - Benchchem.
- A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science (RSC Publishing).
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar.
- What are the reaction products when 2 - Chloropyridine reacts with nucleophiles? - Blog.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. ResearchGate.
- SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services.
- Buchwald-Hartwig Coupling - Organic Synthesis.
- A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science (RSC Publishing).
- FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... ResearchGate.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. ResearchGate.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.
- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions - Benchchem.
- Amination of 2-halopyridines. [a] | Download Table. ResearchGate.
- Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide - Benchchem.
- Buchwald–Hartwig amination. Wikipedia.
- 5.5: Homolytic Cleavage and Bond Dissociation Energies. Chemistry LibreTexts.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC.
- A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube.
- What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora.
- Oxidative addition. Wikipedia.
- Sonogashira Coupling | NROChemistry.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- nucleophilic aromatic substitutions. YouTube.
- Sonogashira coupling. Wikipedia.
- Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
- oxidative addition and palladium coupling. csbsju.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. ACS Publications.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 21. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. yufengchemicals.com [yufengchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
